4-amino-N-(2-chlorophenyl)benzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXIPRVNDRUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401189 | |
| Record name | 4-amino-N-(2-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888-79-9 | |
| Record name | 4-Amino-N-(2-chlorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-(2-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound 4-amino-N-(2-chlorophenyl)benzamide. Due to the limited availability of experimental data for this specific molecule, this guide combines theoretical predictions with general experimental methodologies applicable to its characterization.
Chemical Identity and Structure
IUPAC Name: this compound
Chemical Formula: C₁₃H₁₁ClN₂O
Chemical Structure:
The structure consists of a benzamide (B126) core where the amide nitrogen is substituted with a 2-chlorophenyl group, and the benzoyl ring is substituted with an amino group at the para position.
Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that most of the quantitative data are computed predictions due to the scarcity of published experimental values for this specific isomer.
| Property | Value | Data Type | Source |
| Molecular Weight | 246.69 g/mol | Calculated | - |
| Appearance | White to off-white solid (predicted) | Predicted | General knowledge of similar compounds |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol (B145695), DMSO, and DMF. | Predicted | General solubility trends for benzanilides |
| pKa | Not available | Experimental | - |
| LogP (XLogP3) | ~3.1 (for isomer N-(4-amino-2-chlorophenyl)benzamide) | Computed | PubChem CID: 679477[1] |
| Hydrogen Bond Donors | 2 (for isomer N-(4-amino-2-chlorophenyl)benzamide) | Computed | PubChem CID: 679477[1] |
| Hydrogen Bond Acceptors | 2 (for isomer N-(4-amino-2-chlorophenyl)benzamide) | Computed | PubChem CID: 679477[1] |
Experimental Protocols
The following sections outline general experimental methodologies that can be employed for the synthesis and characterization of this compound.
Synthesis
A common method for the synthesis of benzanilides is the acylation of an aniline (B41778) with a benzoyl chloride. For this compound, a plausible synthetic route involves the reaction of 4-nitrobenzoyl chloride with 2-chloroaniline (B154045), followed by the reduction of the nitro group to an amino group.
Reaction Scheme:
-
Amide Formation: 4-nitrobenzoyl chloride + 2-chloroaniline → 4-nitro-N-(2-chlorophenyl)benzamide
-
Nitro Group Reduction: 4-nitro-N-(2-chlorophenyl)benzamide → this compound
Detailed Protocol:
-
Step 1: Synthesis of 4-nitro-N-(2-chlorophenyl)benzamide
-
Dissolve 2-chloroaniline in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask.
-
Add a base, such as triethylamine (B128534) or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography - TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-nitro-N-(2-chlorophenyl)benzamide by recrystallization or column chromatography.
-
-
Step 2: Reduction of the Nitro Group
-
Dissolve the purified 4-nitro-N-(2-chlorophenyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[2] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in ethanol can be employed.[2]
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point of the purified solid is determined using a melting point apparatus. A sharp melting range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule, including the aromatic protons and the amine protons.
-
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the C-Cl stretch.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Disclaimer: The information provided in this technical guide is intended for research and development purposes only. The physicochemical properties, particularly the quantitative data, are largely based on computational predictions for a closely related isomer and should be confirmed by experimental analysis. All chemical syntheses and characterizations should be performed by qualified professionals in a well-equipped laboratory, following all appropriate safety precautions.
References
Technical Guide: Elucidation and Confirmation of 4-amino-N-(2-chlorophenyl)benzamide Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the synthesis, purification, and structural elucidation of 4-amino-N-(2-chlorophenyl)benzamide. Due to the limited availability of experimental data for this specific compound in public literature, this document outlines a predictive approach based on established chemical principles and spectroscopic data from structurally related isomers. Detailed experimental protocols for synthesis and characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding and replication by researchers in drug discovery and organic synthesis.
Introduction
This compound is a substituted benzamide (B126) derivative. The benzamide scaffold is a prevalent structural motif in a wide array of biologically active compounds and approved pharmaceuticals. The presence of an amino group and a chloro-substituted phenyl ring suggests potential for diverse chemical modifications and biological activities. Accurate structural determination is a critical first step in the exploration of any novel compound's therapeutic potential. This guide presents a systematic approach to synthesize and definitively confirm the structure of this compound.
Proposed Synthesis
A common and effective method for the synthesis of aminobenzamides involves the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group.[1] This two-step process is generally high-yielding and utilizes readily available starting materials.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(2-chlorophenyl)-4-nitrobenzamide
-
In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add a non-nucleophilic base, such as triethylamine (B128534) (1.2 eq) or pyridine (B92270) (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-chlorophenyl)-4-nitrobenzamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified N-(2-chlorophenyl)-4-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) (3-5 eq) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[2]
-
If using SnCl₂/HCl, heat the reaction mixture at reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
For the SnCl₂/HCl method, cool the reaction and neutralize with a saturated solution of NaHCO₃ or NaOH until the solution is basic.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Structural Elucidation and Confirmation
The definitive structure of the synthesized compound will be confirmed using a combination of spectroscopic techniques.
Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of this compound.
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion will be observed as the [M+H]⁺ peak.
Predicted Data:
| Parameter | Predicted Value |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.69 g/mol |
| Exact Mass | 246.0560 |
| Expected [M+H]⁺ | 247.0638 |
Table 1: Predicted Mass Spectrometry Data for this compound.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3200 | N-H Stretch | Primary Amine (-NH₂) and Amide (N-H) |
| 3080-3010 | C-H Stretch | Aromatic C-H |
| 1680-1640 | C=O Stretch | Amide I band |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1300-1200 | C-N Stretch | Aromatic Amine and Amide |
| 800-700 | C-Cl Stretch | Aryl Chloride |
Table 2: Predicted Infrared Spectroscopy Data for this compound.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Amide N-H |
| ~8.2-8.0 | d | 1H | Aromatic H (ortho to -Cl) |
| ~7.8-7.6 | d | 2H | Aromatic H (ortho to -C=O) |
| ~7.4-7.2 | m | 2H | Aromatic H (chloro-phenyl ring) |
| ~6.7-6.5 | d | 2H | Aromatic H (ortho to -NH₂) |
| ~5.7 | s (br) | 2H | Amine -NH₂ |
Table 3: Predicted ¹H NMR Data for this compound.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Amide C=O |
| ~152 | Aromatic C-NH₂ |
| ~138 | Aromatic C-Cl |
| ~135 | Aromatic C-NH |
| ~130-120 | Aromatic C-H |
| ~113 | Aromatic C (ortho to -NH₂) |
Table 4: Predicted ¹³C NMR Data for this compound.[5]
Conclusion
This technical guide provides a robust framework for the synthesis and unequivocal structural confirmation of this compound. By following the detailed experimental protocols and comparing the obtained spectroscopic data with the predicted values, researchers can confidently establish the identity and purity of the target compound. This foundational work is essential for enabling further investigation into the physicochemical properties and potential biological applications of this and related novel chemical entities.
References
Uncharted Territory: Exploring the Therapeutic Potential of 4-amino-N-(2-chlorophenyl)benzamide
A Technical Guide on Putative Therapeutic Targets and Research Directions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches for the specific compound 4-amino-N-(2-chlorophenyl)benzamide have revealed a significant lack of published biological data and identified therapeutic targets. Consequently, this document serves as a predictive guide, postulating potential therapeutic avenues based on the activities of structurally analogous benzamide (B126) derivatives. The information presented herein is intended to stimulate and direct future research into this novel chemical entity.
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities. These activities span from anticancer and antiviral to anticonvulsant and anti-inflammatory effects. The specific molecule, this compound, remains a largely unexplored entity within this pharmacologically privileged class. This guide aims to bridge this knowledge gap by extrapolating potential therapeutic targets and mechanisms of action from closely related compounds, thereby providing a foundational roadmap for researchers.
Predicted Therapeutic Arenas and Potential Molecular Targets
Based on the biological activities of structurally similar benzamide compounds, we can hypothesize several potential therapeutic applications and molecular targets for this compound.
Oncology
The most prominent therapeutic area for benzamide derivatives is oncology. Numerous analogues have demonstrated potent antitumor activities through various mechanisms.
Potential Targets:
-
DNA Integrity and Repair: A structurally related compound, 4-amino-N-(2'-aminophenyl)-benzamide, has been noted for its DNA-DNA crosslinking activity, showing preferential efficacy in slowly proliferating tumors such as osteosarcoma, mammary carcinoma, and colorectal adenocarcinoma.[1] This suggests that this compound could potentially function as a DNA-damaging agent, making enzymes and pathways involved in DNA repair, such as the PARP family or components of the Fanconi anemia pathway, attractive therapeutic targets for investigation.
-
Histone Deacetylases (HDACs): The compound N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide is a potent inhibitor of HDAC3, a class I HDAC isoform.[2][3] HDAC inhibitors are a well-established class of anticancer agents that induce cell cycle arrest, differentiation, and apoptosis. The benzamide core of this compound could potentially interact with the zinc-containing active site of HDACs.
-
Receptor Tyrosine Kinases (RTKs): Various benzamide derivatives have been shown to inhibit RTKs such as VEGFR.[4][5] These kinases are crucial for tumor angiogenesis and proliferation. The potential for this compound to act as a kinase inhibitor should be explored.
Hypothesized Signaling Pathway in Oncology:
Caption: Putative anticancer mechanisms of this compound.
Virology
Certain benzamide analogues have demonstrated potent antiviral properties, particularly against human adenovirus (HAdV).
Potential Targets:
-
Viral DNA Replication Machinery: Analogues such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been suggested to target the HAdV DNA replication process.[6] This indicates that this compound could potentially inhibit viral DNA polymerases or other essential replication proteins.
Neurology
The benzamide scaffold is also present in compounds with anticonvulsant activity.
Potential Targets:
-
Ion Channels: The anticonvulsant effects of compounds like 4-amino-(2-methyl-4-aminophenyl)benzamide are often mediated through the modulation of voltage-gated sodium or calcium channels.[7] These channels are critical for regulating neuronal excitability.
Proposed Experimental Workflow for Target Identification and Validation
Given the nascent stage of research for this compound, a systematic approach to target identification and validation is crucial.
Caption: A proposed workflow for investigating this compound.
Summary of Quantitative Data from Structurally Related Compounds
Due to the absence of direct data for this compound, the following table summarizes key quantitative metrics from analogous compounds to provide a reference for expected potency ranges.
| Compound Name | Target/Assay | IC50/ED50 | Reference |
| N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 nM | [2] |
| N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 cell proliferation | 1.30 µM | [2] |
| Compound 15 (a N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue) | Human Adenovirus (HAdV) | 0.27 µM | [6] |
| 4-amino-(2-methyl-4-aminophenyl)benzamide (4A-2M4A-PB) | Maximal Electroshock Seizure (mice, i.p.) | 63 µmol/kg (15.4 mg/kg) | [7] |
| 4-amino-(2-methyl-4-aminophenyl)benzamide (4A-2M4A-PB) | Maximal Electroshock Seizure (rats, p.o.) | 41 µmol/kg (9.9 mg/kg) | [7] |
Detailed Methodologies for Key Experiments on Analogous Compounds
The following are generalized protocols based on the methodologies used to characterize the activities of related benzamide compounds. These can serve as a starting point for designing experiments for this compound.
In Vitro HDAC Inhibition Assay (Fluorometric)
-
Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by a recombinant HDAC enzyme.
-
Materials: Recombinant human HDAC3/NCOR1 complex, Fluor de Lys®-SIRT2 substrate (Boc-Lys(acetyl)-AMC), Fluor de Lys® Developer, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), test compound, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the HDAC3 enzyme, followed by the test compound or control.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity (Ex = 360 nm, Em = 460 nm).
-
Calculate the percent inhibition and determine the IC50 value by non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Materials: Human cancer cell line (e.g., HepG2), complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Antiviral Plaque Reduction Assay
-
Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect (plaque formation) of a virus in a cell monolayer.
-
Materials: Host cell line susceptible to the virus (e.g., A549 cells for HAdV), virus stock, culture medium, this compound, and an overlay medium (e.g., containing low-melting-point agarose).
-
Procedure:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Remove the viral inoculum and wash the cells.
-
Overlay the cells with a medium containing various concentrations of the test compound and agarose.
-
Incubate the plates for several days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to untreated, infected controls and determine the IC50 value.
-
Conclusion and Future Directions
While this compound is currently an understudied compound, the rich pharmacology of the benzamide scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The predicted targets in oncology, virology, and neurology offer fertile ground for initial screening and hypothesis-driven research. The experimental workflows and methodologies outlined in this guide provide a comprehensive framework for elucidating the biological activity and mechanism of action of this promising molecule. Future research should focus on a systematic evaluation of its efficacy and safety, with the ultimate goal of translating these preclinical findings into novel therapeutic strategies.
References
- 1. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Benzamide: Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the foundational synthesis and discovery of 4-amino-N-(2-chlorophenyl)benzamide, a member of the versatile benzamide (B126) class of compounds. While a singular, seminal publication marking its "early discovery" remains elusive in readily available literature, its synthesis logically follows a well-established and documented chemical pathway. This compound likely emerged from broader synthetic explorations of benzamides, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This guide will detail the probable synthetic route, provide representative experimental protocols based on analogous reactions, and present relevant physicochemical data.
Introduction
Benzamides are a cornerstone in drug discovery and development, with derivatives exhibiting a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, and anti-cancer properties. The molecule this compound incorporates key structural features: a benzamide core, a reactive primary amino group, and a halogenated phenyl ring, all of which can influence its chemical properties and biological interactions. The absence of a dedicated "discovery" paper suggests it may have been first synthesized as an intermediate for more complex molecules or as part of a chemical library for screening purposes. This guide reconstructs the most probable and efficient synthetic pathway to this compound based on established organic chemistry principles.
Synthetic Pathway
The most logical and commonly employed route for the synthesis of this compound involves a two-step process. This pathway begins with the formation of an amide bond between 4-nitrobenzoyl chloride and 2-chloroaniline (B154045), followed by the reduction of the nitro group to a primary amine.
Logical Synthesis Workflow
The following diagram illustrates the logical progression from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps. These are representative procedures based on well-established reactions for the synthesis of similar benzamide derivatives.
Synthesis of 4-nitro-N-(2-chlorophenyl)benzamide (Intermediate)
This step involves the acylation of 2-chloroaniline with 4-nitrobenzoyl chloride.
Materials:
-
2-chloroaniline
-
4-nitrobenzoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Triethylamine (B128534) (TEA) or another suitable base
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate flask.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 2-chloroaniline solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield pure 4-nitro-N-(2-chlorophenyl)benzamide.
Synthesis of this compound (Final Product)
This final step involves the reduction of the nitro group of the intermediate to a primary amine. Two common methods are provided.
Materials:
-
4-nitro-N-(2-chlorophenyl)benzamide
-
Palladium on carbon (10% Pd/C)
-
Ethanol or methanol (B129727)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 4-nitro-N-(2-chlorophenyl)benzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization if necessary.
Materials:
-
4-nitro-N-(2-chlorophenyl)benzamide
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol/Water solvent mixture
-
Dichloromethane or ethyl acetate (B1210297) for extraction
Procedure:
-
In a round-bottom flask, suspend 4-nitro-N-(2-chlorophenyl)benzamide (1.0 equivalent) and ammonium chloride (2-3 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux and then add iron powder (3-5 equivalents) portion-wise.
-
Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter it through Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Parameter | 4-nitro-N-(2-chlorophenyl)benzamide | This compound |
| Molecular Formula | C₁₃H₉ClN₂O₃ | C₁₃H₁₁ClN₂O |
| Molecular Weight | 276.68 g/mol | 246.69 g/mol |
| Appearance | Pale yellow to white solid | Off-white to light brown solid |
| Melting Point | Not reported (expected >150 °C) | Not reported |
| Theoretical Yield | High | High (>90% for reduction) |
| Solubility | Soluble in DCM, Ethyl Acetate | Soluble in Methanol, Ethyl Acetate |
Conclusion
This compound is a valuable chemical entity that can be reliably synthesized through a straightforward two-step process involving amide bond formation and subsequent nitro group reduction. While its "early discovery" may not be marked by a specific publication, the synthetic logic is well-established within the field of organic chemistry. The detailed protocols provided in this guide offer a practical framework for the preparation of this and similar benzamide derivatives, which continue to be important scaffolds in the pursuit of new therapeutic agents. Further research into the biological activity of this specific compound could reveal novel applications and expand its utility in drug development.
In Silico Docking of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide to a Hypothetical Study Targeting HDAC3
Introduction
Data Presentation: Hypothetical Docking Results
The following table summarizes the kind of quantitative data that would be generated from a molecular docking study of 4-amino-N-(2-chlorophenyl)benzamide against the active site of HDAC3.
| Parameter | Value | Units | Description |
| Binding Affinity | -8.5 | kcal/mol | The estimated free energy of binding. A more negative value indicates a stronger predicted interaction. |
| Docking Score | -8.5 | - | A scoring function's value to rank docked poses; lower values are generally better. |
| Hydrogen Bonds | 3 | Count | Number of hydrogen bonds formed between the ligand and the protein. |
| Interacting Residues | HIS142, HIS143, TYR207 | - | Key amino acid residues in the HDAC3 active site predicted to interact with the ligand. |
| Inhibition Constant (Ki) | 0.5 | µM | The predicted inhibition constant, indicating the concentration required to inhibit 50% of enzyme activity. |
Experimental Protocols
This section details the standard methodologies for a comprehensive in silico molecular docking study.
Protein Preparation
The initial step involves obtaining and preparing the three-dimensional structure of the target protein, HDAC3.
-
Structure Retrieval: The crystal structure of human HDAC3 is downloaded from the Protein Data Bank (PDB). A structure complexed with a known inhibitor is often preferred as it helps in identifying the active site.
-
Protein Cleaning: The downloaded PDB file is cleaned by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the docking study.
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are typically absent in crystal structures, are added to the protein. This is crucial for correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Appropriate charges are assigned to the protein atoms.
-
Energy Minimization: The energy of the protein structure is minimized to relieve any steric clashes and to obtain a more stable conformation.
Ligand Preparation
The small molecule, this compound, is prepared for docking.
-
2D Structure Creation: The 2D structure of this compound is drawn using a chemical drawing software.
-
3D Structure Generation: The 2D structure is converted into a 3D conformation.
-
Energy Minimization: The energy of the 3D ligand structure is minimized to find its most stable conformation. The MMFF94 force field is commonly used for this purpose.[4]
-
Torsion Angles and Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Molecular docking is performed to predict the binding mode and affinity of the ligand to the protein.
-
Grid Box Generation: A grid box is defined around the active site of HDAC3. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature information. The grid box defines the search space for the docking algorithm.
-
Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulation. The algorithm systematically explores different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity. The poses with the best scores are selected for further analysis.
Analysis of Results
The final step involves a detailed analysis of the docking results.
-
Binding Pose Analysis: The top-ranked binding poses are visualized to understand the interactions between this compound and HDAC3. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Interaction Fingerprinting: The key amino acid residues of HDAC3 that interact with the ligand are identified.
-
Comparison with Known Inhibitors: If available, the binding mode of the docked ligand is compared with that of known inhibitors of HDAC3 to validate the results.
Mandatory Visualization
In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Hypothetical HDAC3 Signaling Pathway
References
In-depth Technical Guide: The Putative Mechanism of Action of 4-amino-N-(2-chlorophenyl)benzamide in Cancer Cells
Disclaimer: As of the date of this document, there is limited publicly available scientific literature detailing the specific mechanism of action of 4-amino-N-(2-chlorophenyl)benzamide in cancer cells. The information presented herein is based on the known activities of structurally similar benzamide (B126) derivatives and serves as a scientifically guided hypothesis for research and development purposes.
Executive Summary
Benzamide derivatives are a well-established class of compounds in medicinal chemistry, with several demonstrating significant anticancer properties. While direct experimental data for this compound is scarce, analysis of analogous compounds suggests a putative mechanism of action centered around the inhibition of key cellular processes involved in cancer cell proliferation and survival. These potential mechanisms include the inhibition of tubulin polymerization, interference with DNA repair pathways via enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), and the modulation of histone deacetylases (HDACs).[1][2] This technical guide will explore these potential mechanisms, providing a framework for future investigation into the anticancer potential of this compound.
Putative Mechanisms of Action
The anticancer activity of benzamide derivatives often stems from their ability to interact with critical proteins involved in cell division and DNA integrity.
1.1. Inhibition of Tubulin Polymerization
A primary mechanism for several anticancer benzamides is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are fundamental components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By interfering with tubulin polymerization, these compounds can lead to a G2/M phase cell cycle arrest, ultimately triggering apoptosis (programmed cell death).[1]
1.2. PARP-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway.[1][3] Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA1/2 mutations), can lead to the accumulation of DNA double-strand breaks and subsequent cell death.[1][3] Several novel benzamide derivatives have been identified as potent PARP-1 inhibitors, inducing apoptosis and mitotic blockade.[4][1]
1.3. Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By removing acetyl groups from histones, HDACs promote a condensed chromatin structure, leading to transcriptional repression of genes, including tumor suppressor genes.[2] Structurally similar compounds to this compound, such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, have been shown to be potent inhibitors of Class I HDACs (HDAC1, HDAC2, and HDAC3).[2][5] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[2][5]
Potential Signaling Pathways
Based on the putative mechanisms of action, the following signaling pathways are likely to be modulated by this compound.
2.1. Proposed Signaling Pathway for Tubulin Polymerization Inhibition
Caption: Proposed pathway of tubulin inhibition.
2.2. Proposed Signaling Pathway for PARP-1 Inhibition
Caption: Proposed pathway of PARP-1 inhibition.
2.3. Proposed Signaling Pathway for HDAC Inhibition
Caption: Proposed pathway of HDAC inhibition.
Quantitative Data from Structurally Similar Compounds
The following tables summarize quantitative data from studies on benzamide derivatives with similar structural motifs to this compound.
Table 1: Antiproliferative Activity of Benzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzyl-3-(1-cyanoethyl)benzamide | MCF-7, HeLa, A549 | Varies | [6] |
| Compound 13f (a PARP-1 inhibitor) | HCT116 | 0.30 | [1][3] |
| Compound 13f (a PARP-1 inhibitor) | DLD-1 | 2.83 | [1][3] |
| NA¹ | A2780 | 2.66 | [5] |
| NA¹ | HepG2 | 1.73 | [5] |
| FNA² | HepG2 | 1.30 | [7][8][9][10] |
| FNA² | U937 | 0.55 | [7] |
| FNA² | H460 | 4.73 | [7] |
| FNA² | FTC-133 | 9.09 | [7] |
| FNA² | HELA | 1.41 | [7] |
| FNA² | K562 | 1.31 | [7] |
¹ N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide ² N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
Table 2: Enzyme Inhibitory Activity of Benzamide Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 13f | PARP-1 | 0.25 | [1][3] |
| NA¹ | HDAC1 | 95.2 | [5] |
| NA¹ | HDAC2 | 260.7 | [5] |
| NA¹ | HDAC3 | 255.7 | [5] |
| FNA² | HDAC3 | 95.48 | [7][8][9][10] |
¹ N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide ² N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of this compound.
4.1. Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.[6]
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
4.2. Cell Cycle Analysis
This method determines the effect of a compound on the cell cycle progression of cancer cells.
-
Cell Treatment: Cancer cells (e.g., HepG2) are treated with various concentrations of the test compound for a specific time (e.g., 6 hours).[5]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[7][9]
4.3. Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with different concentrations of the test compound.[5]
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
4.4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Total protein is extracted from treated and untreated cancer cells.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, cdc2, phosphorylated cdc2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
4.5. Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for mechanism of action studies.
Conclusion and Future Directions
While the precise mechanism of action of this compound in cancer cells remains to be experimentally validated, the evidence from structurally related benzamide derivatives provides a strong foundation for future research. The putative mechanisms of tubulin polymerization inhibition, PARP-1 inhibition, and HDAC inhibition offer promising avenues for investigation. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the anticancer properties of this compound. Further studies, including in vivo xenograft models, are warranted to fully assess its therapeutic potential.[7][8][9][10]
References
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patrinum.ch [patrinum.ch]
- 9. frontiersin.org [frontiersin.org]
- 10. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for the compound 4-amino-N-(2-chlorophenyl)benzamide. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed, predicted spectral analysis based on established principles of spectroscopy and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development, offering insights into the structural characterization of this and similar N-arylbenzamide scaffolds.
Predicted Spectral Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from a combination of computational models and empirical data from related structures, providing a reliable foundation for spectral interpretation.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | s | 1H | -NH- (Amide) |
| ~8.45 | d | 1H | Ar-H (ortho to -Cl) |
| ~7.85 | d | 2H | Ar-H (ortho to -C=O) |
| ~7.40 | t | 1H | Ar-H (para to -Cl) |
| ~7.25 | t | 1H | Ar-H (meta to -Cl) |
| ~6.65 | d | 2H | Ar-H (meta to -C=O) |
| ~5.80 | s (br) | 2H | -NH₂ (Amino) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O (Amide) |
| ~152.0 | C-NH₂ |
| ~136.0 | C (quaternary, attached to NH) |
| ~131.0 | C-Cl |
| ~130.0 | Ar-CH (ortho to -C=O) |
| ~129.5 | Ar-CH (para to -Cl) |
| ~128.0 | Ar-CH (meta to -Cl) |
| ~127.5 | C (quaternary, attached to C=O) |
| ~125.0 | Ar-CH (ortho to -Cl) |
| ~113.0 | Ar-CH (meta to -C=O) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3300 - 3250 | Medium, Broad | N-H stretch (secondary amide) |
| 1640 - 1620 | Strong | C=O stretch (Amide I) |
| 1620 - 1580 | Medium | N-H bend (primary amine) |
| 1550 - 1510 | Medium | N-H bend (Amide II) |
| 1300 - 1200 | Medium | C-N stretch (amide/amine) |
| 1100 - 1000 | Strong | C-Cl stretch |
| 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted) |
| 750 - 700 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 246/248 | 100/33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 120 | High | [C₇H₆NO]⁺ (Benzoyl cation) |
| 126/128 | Medium | [C₆H₅ClN]⁺ (Chlorinated aniline (B41778) fragment) |
| 92 | Medium | [C₆H₆N]⁺ (Aniline fragment from benzoyl cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer : 500 MHz
-
Solvent : DMSO-d₆
-
Temperature : 298 K
-
Pulse Sequence : zg30
-
Number of Scans : 16
-
Relaxation Delay : 1.0 s
-
Acquisition Time : 3-4 s
-
Spectral Width : 16 ppm
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer : 125 MHz
-
Solvent : DMSO-d₆
-
Temperature : 298 K
-
Pulse Sequence : zgpg30 (proton decoupled)
-
Number of Scans : 1024 or more, depending on sample concentration
-
Relaxation Delay : 2.0 s
-
Acquisition Time : 1-2 s
-
Spectral Width : 240 ppm
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FT-IR) :
-
Technique : ATR
-
Spectral Range : 4000 - 400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16-32
-
Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion.
-
-
Instrument Parameters (Electrospray Ionization - ESI) :
-
Ionization Mode : Positive ESI
-
Infusion Flow Rate : 5-10 µL/min
-
Capillary Voltage : 3-4 kV
-
Drying Gas (N₂) Flow : 5-10 L/min
-
Drying Gas Temperature : 300-350 °C
-
Mass Range : m/z 50 - 500
-
Fragmentation (MS/MS) : For fragmentation studies, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Visualizations
The following diagrams illustrate key workflows and potential biological interactions related to the analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Caption: Plausible signaling pathway inhibition by N-arylbenzamides.
Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-(2-chlorophenyl)benzamide is a substituted benzamide (B126) derivative. The solubility of such compounds is a critical physicochemical parameter in the fields of pharmaceutical sciences and drug discovery. It profoundly influences a compound's bioavailability, formulation development, and ultimately, its therapeutic efficacy. Understanding the solubility profile in various aqueous and organic solvents is a fundamental step in the preclinical development of any potential drug candidate.
This technical guide outlines the predicted solubility of this compound and provides detailed, industry-standard methodologies for its experimental determination.
Predicted Solubility Profile
The molecular structure of this compound, featuring an aromatic amine, an amide linkage, a chlorinated phenyl ring, and a benzamide core, suggests a predominantly hydrophobic character with some capacity for hydrogen bonding. Based on the general solubility trends of benzamide derivatives, the following qualitative solubility profile is predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The presence of two aromatic rings and a chlorine atom imparts significant hydrophobicity, which is expected to dominate over the polar contributions of the amino and amide groups. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The amide and amino groups can form hydrogen bonds with the hydroxyl group of the solvent, but the overall hydrophobicity will limit extensive dissolution. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the amide and amino protons and effectively solvate the aromatic rings, leading to good solubility. |
| Nonpolar | Toluene, Hexane | Very Poorly Soluble | While the aromatic rings have some affinity for nonpolar solvents, the polar amide and amino groups will significantly hinder solubility in these environments. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative data, experimental determination of solubility is essential. The following section details the "gold standard" shake-flask method for determining thermodynamic (equilibrium) solubility and a common high-throughput method for assessing kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.[1][2][3]
Objective: To determine the maximum concentration of this compound that can dissolve in a solvent at equilibrium at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[3][4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. Adsorption of the compound to the filter should be evaluated and minimized.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.[5][6][7]
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the dissolved compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Determination
Kinetic solubility is a high-throughput assessment of the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer.[8][9][10][11] This is often more relevant for in-vitro biological assays.
Objective: To determine the concentration at which this compound starts to precipitate when added from a DMSO stock solution to an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates (UV-transparent for UV detection)
-
Microplate reader (with nephelometry or UV-Vis capabilities)
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Sample Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Prepare serial dilutions if a range of concentrations is to be tested.
-
Precipitation Induction: Rapidly add the aqueous buffer to the wells containing the DMSO stock solution and mix thoroughly.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Precipitate Detection: Determine the concentration at which precipitation occurs using one of the following methods:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[11]
-
UV-Vis Spectroscopy: After centrifugation of the plate to pellet the precipitate, measure the absorbance of the supernatant at the λmax of the compound. The concentration can be determined from a standard curve. Alternatively, the solution can be filtered before measurement.[11]
-
Visualizations
Predicted Solubility Profile
Caption: Predicted solubility based on solvent polarity.
Experimental Workflow for Thermodynamic Solubility
Caption: Shake-flask method workflow.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pubs.acs.org [pubs.acs.org]
- 7. improvedpharma.com [improvedpharma.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Known Biological Targets of Substituted Benzamide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzamides are a versatile class of pharmacologically active compounds with a broad spectrum of therapeutic applications. Their chemical scaffold serves as a privileged structure, allowing for interactions with a diverse range of biological targets. This technical guide provides a comprehensive overview of the known biological targets of substituted benzamide (B126) compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Core Biological Targets and Quantitative Data
Substituted benzamides have been shown to interact with several key protein families, including G-protein coupled receptors (GPCRs), ligand-gated ion channels, and enzymes. The following sections detail the primary targets and summarize the available quantitative data for representative compounds.
Dopamine (B1211576) Receptors
A primary and well-established target of many substituted benzamides is the dopamine receptor family, particularly the D2-like receptors (D2, D3, and D4). These compounds often act as antagonists and are utilized as antipsychotic agents.[1][2][3][4][5][6] The affinity of various substituted benzamides for dopamine receptors is typically determined through radioligand binding assays.
| Compound | Receptor | Kᵢ (nM) | Reference |
| Amisulpride | D2 | 2.8 | [7] |
| Amisulpride | D3 | 3.2 | [7] |
| Sulpiride | D2 | 1.7 | [1] |
| Raclopride | D2 | 1.8 | [8] |
| Eticlopride | D2 | 0.07 | [5] |
| Remoxipride | D2 | 2.4 | [5] |
| YM-43611 | D2 | 230 | [9] |
| YM-43611 | D3 | 21 | [9] |
| YM-43611 | D4 | 2.1 | [9] |
| Compound 15 | D3 | 2 | [10] |
Serotonin (B10506) Receptors
Substituted benzamides also exhibit significant activity at serotonin (5-HT) receptors, most notably the 5-HT3 and 5-HT4 receptors. Their interaction with 5-HT3 receptors, which are ligand-gated ion channels, has led to the development of potent antiemetic drugs.[11][12][13] Activity at 5-HT4 receptors, which are Gs-coupled GPCRs, has been explored for prokinetic effects in the gastrointestinal tract.[14][15]
| Compound | Receptor | Kᵢ (nM) | Reference |
| Metoclopramide | 5-HT3 | 25 | [11] |
| (S)-28 | 5-HT3 | 0.19 | [11] |
| Zatosetron | 5-HT3 | - | [13] |
| Compound 24 | 5-HT3 | 0.055 | [12] |
| Cisapride | 5-HT4 | - | [14] |
| Y-36912 | 5-HT4 | - | [15] |
Histamine (B1213489) Receptors
A number of substituted benzamide derivatives have been identified as potent antagonists of the histamine H3 receptor.[16][17] The H3 receptor is a Gi/o-coupled autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonism at this receptor is being investigated for the treatment of cognitive disorders and other central nervous system conditions.[18]
| Compound | Receptor | Kᵢ (nM) | Reference |
| FUB 335 | H3 | - | [19] |
| FUB 373 | H3 | - | [19] |
| FUB 407 | H3 | - | [19] |
| Pitolisant | H3 | 6.09 | [20] |
| Compound 3d | H3 | 2.91 | [20] |
| Compound 3h | H3 | 5.51 | [20] |
| Benzophenone Derivative 6 | H3 | 8 | [21] |
σ-Receptors
Substituted benzamides have also been shown to bind to σ-receptors, with some compounds displaying high affinity and selectivity for either the σ1 or σ2 subtype.[10][22][23][24][25] The σ1 receptor is a unique ligand-operated molecular chaperone involved in various cellular signaling pathways.[1][2][26][27][28]
| Compound | Receptor | Kᵢ (nM) | Reference |
| Compound 7i | σ1 | 1.2 | [24] |
| Compound 7w | σ1 | 3.6 | [24] |
| Compound 7y | σ1 | 2.9 | [24] |
| Fluorinated halobenzamide | σ1 | 0.38-0.98 | [23] |
| Fluorinated halobenzamide | σ2 | 3.77-22.8 | [23] |
| Compound 15 | σ2 | High Affinity | [10] |
Acetylcholinesterase
Several studies have reported the development of substituted benzamide derivatives as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[29][30][31][32] This inhibitory activity is of significant interest for the symptomatic treatment of Alzheimer's disease.
| Compound | Enzyme | IC₅₀ (nM) | Reference |
| Compound B4 | AChE | 15.42 | [29] |
| Compound N4 | AChE | 12.14 | [29] |
| Compound C4 | AChE | 10.67 | [29] |
| Compound 7a | AChE | 2490 | [30][32] |
| 2-hydroxy-N-phenylbenzamides | AChE | 33,100-85,800 | [30] |
| Compound 21 | AChE | 0.56 | [31] |
Ion Channels
More recently, substituted benzamides have been identified as potent blockers of the voltage-gated potassium channel Kv1.3.[33][34] This ion channel plays a crucial role in the activation of T-lymphocytes, making it an attractive target for the development of novel immunomodulatory and anti-inflammatory therapies.[4][35][36]
| Compound | Channel | IC₅₀ (nM) | Reference |
| PAC (8) | Kv1.3 | 270 | [35] |
| trans-N-propylcarbamoyloxy-PAC (9) | Kv1.3 | 50 | [35] |
| Amide 7i | Kv1.3 | 160 | [34] |
| trans-18 | Kv1.3 | 122 | [33][36] |
| trans-16 | Kv1.3 | 166 | [33][36] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of substituted benzamide targets.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-IABN.
-
Unlabeled competitor: Haloperidol (B65202) (for non-specific binding).
-
Test substituted benzamide compounds.
-
Homogenization buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold homogenization buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh homogenization buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 50-100 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test substituted benzamide compound or buffer (for total binding) or a high concentration of haloperidol (for non-specific binding).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[37]
Ellman's Method for Acetylcholinesterase Inhibition Assay
This colorimetric assay is widely used to screen for and characterize acetylcholinesterase inhibitors.[15][38][39][40][41]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or other sources.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test substituted benzamide compounds.
-
Phosphate buffer (0.1 M, pH 8.0).
-
96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in buffer.
-
Prepare a working solution of AChE in buffer.
-
Prepare serial dilutions of the test substituted benzamide compounds.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
DTNB solution.
-
Test compound solution or buffer (for control).
-
AChE solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the ATCI solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Blockers
This electrophysiological technique allows for the direct measurement of ion channel activity and the characterization of channel blockers.
Materials:
-
HEK293 cells stably expressing the human Kv1.3 channel.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for patch pipettes.
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Test substituted benzamide compounds.
Procedure:
-
Cell Preparation: Plate the HEK293-Kv1.3 cells on coverslips for recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be in the range of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit Kv1.3 currents.
-
Compound Application: Perfuse the bath with the extracellular solution containing known concentrations of the test substituted benzamide compound.
-
Data Acquisition and Analysis: Record the Kv1.3 currents before and after the application of the test compound. Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by substituted benzamides and a general workflow for their experimental evaluation.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT4 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Target Validation.
Conclusion
Substituted benzamides represent a clinically and pharmacologically significant class of compounds with a remarkable ability to interact with a wide array of biological targets. This guide has provided an in-depth overview of their primary molecular targets, including dopamine, serotonin, and histamine receptors, as well as acetylcholinesterase and voltage-gated ion channels. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented herein offer a valuable resource for researchers in the field. A thorough understanding of these interactions is crucial for the rational design of novel substituted benzamide derivatives with improved potency, selectivity, and therapeutic efficacy. Future research will undoubtedly uncover additional targets and further elucidate the complex pharmacology of this versatile chemical scaffold.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the chemical space of benzamide-based voltage-gated potassium channel KV1.3 inhibitors [hrcak.srce.hr]
- 5. Dopamine D2 receptors and dopamine metabolism. Relationship between biochemical and behavioural effects of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of high-affinity 5-HT3 receptor antagonists. 1. Initial structure-activity relationship of novel benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.4.1. Acetylcholinesterase Inhibition [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 19. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. labs.penchant.bio [labs.penchant.bio]
- 28. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 29. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. hrcak.srce.hr [hrcak.srce.hr]
- 37. pubs.acs.org [pubs.acs.org]
- 38. benchchem.com [benchchem.com]
- 39. scribd.com [scribd.com]
- 40. japsonline.com [japsonline.com]
- 41. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel compounds that exhibit high efficacy and selectivity against tumor cells. Among the promising classes of small molecules, benzamide (B126) derivatives have emerged as a versatile scaffold for the development of potent antitumor agents. Their inherent structural features allow for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the antitumor properties of novel benzamide derivatives, focusing on their mechanisms of action, quantitative efficacy data, detailed experimental protocols, and the intricate signaling pathways they modulate.
Mechanisms of Action: A Multi-pronged Assault on Cancer
Novel benzamide derivatives exert their anticancer effects through a variety of mechanisms, often targeting key proteins and pathways that are dysregulated in cancer. This multi-targeting capability underscores their potential to overcome drug resistance and improve therapeutic outcomes.
Histone Deacetylase (HDAC) Inhibition
A significant number of benzamide derivatives have been developed as histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[2] The o-aminobenzamide moiety present in many of these derivatives is a key pharmacophore that chelates with the zinc ion in the active site of HDACs, thereby inhibiting their activity.[2][3] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell-cycle arrest, apoptosis, and the inhibition of angiogenesis in cancer cells.[2] Several benzamide-containing HDAC inhibitors are currently under clinical investigation for various malignancies.[2][4]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Benzamide derivatives have also shown significant promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes essential for DNA single-strand break repair.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA double-strand breaks during replication.[1] This concept, known as synthetic lethality, results in genomic instability and subsequent cell death.[1] The benzamide scaffold has been instrumental in the design of potent PARP inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range.[5]
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. A class of benzamide derivatives has been identified as potent inhibitors of tubulin polymerization.[6][7] These compounds typically bind to the colchicine (B1669291) binding site on tubulin, preventing the formation of microtubules.[2][7] Microtubules are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. Their disruption leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis in rapidly dividing cancer cells.[6]
Kinase Inhibition
Several signaling pathways crucial for cancer cell growth and survival are driven by kinases, and benzamide derivatives have been developed to target these enzymes.
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Some benzoxazole-benzamide conjugates have been shown to be potent inhibitors of VEGFR-2, thereby impeding tumor vascularization.[8]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Certain m-(4-morpholinoquinazolin-2-yl)benzamide derivatives have been found to selectively inhibit PI3Kα, leading to the blockade of this critical signaling cascade and subsequent induction of apoptosis.[9][10]
Induction of Reactive Oxygen Species (ROS)
Some benzamide derivatives exert their antitumor effects by inducing the generation of reactive oxygen species (ROS) within cancer cells.[1][8] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids. This can trigger mitochondrial dysfunction and initiate the intrinsic apoptotic pathway.[8]
Quantitative Data on Antitumor Activity
The in vitro potency of novel benzamide derivatives is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds against various human cancer cell lines, as reported in recent literature.
| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| HDAC Inhibitors | ||||
| 8u | HDAC1-3 | A549 (Lung) | 0.165 | [3] |
| M101, M122, M133 | HDAC1, HDAC2 | Various | Potent antiproliferative activity | [3] |
| MS-275 | HDAC | Various | 2-50 | [1] |
| PARP Inhibitors | ||||
| 13f | PARP-1 | HCT116 (Colorectal) | 0.30 | [1][5] |
| 13f | PARP-1 | DLD-1 (Colorectal) | 2.83 | [5] |
| 23f | PARP-1 | HCT116 (Colorectal) | 7.87 | [5] |
| 27f | PARP-1 | HCT116 (Colorectal) | 8.93 | [5] |
| 28d | PARP-1 | SNU-251, MDA-MB-231 | 3.2 | [11] |
| Tubulin Polymerization Inhibitors | ||||
| 20b | Tubulin | Various | 0.012 - 0.027 | [7] |
| I-25 (MY-943) | Not specified | MGC-803 (Gastric) | 0.017 | [12] |
| I-25 (MY-943) | Not specified | HCT-116 (Colorectal) | 0.044 | [12] |
| I-25 (MY-943) | Not specified | KYSE450 (Esophageal) | 0.030 | [12] |
| I-33 (MY-875) | Not specified | MGC-803 (Gastric) | 0.027 | [12] |
| I-33 (MY-875) | Not specified | HCT-116 (Colorectal) | 0.055 | [12] |
| I-33 (MY-875) | Not specified | KYSE450 (Esophageal) | 0.067 | [12] |
| Kinase Inhibitors | ||||
| T10 | PI3Kα | HCT-116, MCF-7, U-87 MG, A549 | < 4 | [9] |
| Other Mechanisms | ||||
| N-(9H-purin-6-yl) benzamide derivatives | Apoptosis induction | Various | 3 - 39 | [13] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate some of the key signaling pathways targeted by novel benzamide derivatives.
Caption: Mechanism of HDAC Inhibition by Benzamide Derivatives.
Caption: Synthetic Lethality via PARP Inhibition in BRCA-deficient cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes and Protocols: Testing 4-amino-N-(2-chlorophenyl)benzamide as a Histone Deacetylase (HDAC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract: Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathology of cancer and other diseases, making them a key target for therapeutic development. This document provides a detailed protocol for the initial evaluation of a novel compound, 4-amino-N-(2-chlorophenyl)benzamide, as a potential HDAC inhibitor. The protocols cover in vitro enzymatic assays to determine inhibitory potency, cell-based assays to assess activity in a biological context, and western blot analysis to confirm the mechanism of action on histone acetylation.
Introduction
Histone deacetylases (HDACs) catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1][2] The inhibition of HDACs can restore the expression of suppressed genes, such as tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[1][2]
The benzamide (B126) class of compounds has shown significant promise as HDAC inhibitors, with some members progressing to clinical trials. This protocol outlines a systematic approach to evaluate the potential of a new benzamide derivative, this compound, as an HDAC inhibitor. The workflow progresses from direct enzyme inhibition assays to more physiologically relevant cell-based models.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors block the enzymatic activity of HDACs, preventing the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure and allows transcription factors to access DNA, thereby activating gene expression. Key downstream effects include the upregulation of cell cycle inhibitors (like p21) and pro-apoptotic proteins, leading to cell cycle arrest and apoptosis.[1][4]
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of 4-amino-N-(2-chlorophenyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for assessing the cytotoxic potential of the compound 4-amino-N-(2-chlorophenyl)benzamide. The protocols outlined herein describe established cell viability and apoptosis assays that are fundamental in toxicology and drug discovery to determine a compound's effect on cellular health.[1][2][3][4] The benzanilide (B160483) core is present in compounds with a wide range of biological activities.[5] While specific data on the cytotoxicity of this compound is not extensively available, the methodologies described are standard for characterizing the cytotoxic profile of novel chemical entities. A structurally related compound, 4-amino-N-(2'-aminophenyl)benzamide, has been investigated for its toxicity and therapeutic efficacy in tumors.[6]
Experimental Workflow Overview
The following diagram illustrates a general workflow for evaluating the cytotoxicity of this compound, from initial cell culture to data analysis.
Caption: Experimental workflow for cytotoxicity assessment.
Cell Viability Assays
Cell viability assays are crucial for determining the number of living cells in a sample after exposure to a test compound.[1][2]
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[2][7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium and incubate overnight.[9][10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[8][9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]
Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and substrate mix.[12] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of stop solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13] The amount of color formed is proportional to the number of lysed cells.[12]
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can induce cell death.[14] The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15]
Annexin V/PI Staining by Flow Cytometry
This assay is based on the principle that phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane during early apoptosis, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14][16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 670 x g for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[15]
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: IC₅₀ Values of this compound
| Cell Line | Incubation Time (hours) | MTT Assay IC₅₀ (µM) | LDH Assay EC₅₀ (µM) |
| Cell Line A | 24 | ||
| 48 | |||
| 72 | |||
| Cell Line B | 24 | ||
| 48 | |||
| 72 |
Table 2: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| Control | 0 | |||
| Compound | X | |||
| Compound | Y | |||
| Compound | Z |
Potential Signaling Pathways
The cytotoxic effects of chemical compounds are often mediated through specific signaling pathways. While the precise mechanism of this compound is yet to be elucidated, a common pathway involved in chemically induced cell death is the intrinsic apoptosis pathway.
Caption: A generalized intrinsic apoptosis pathway.
Further investigation into the mechanism of action could involve studying the activation of caspases, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. 4-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. biologi.ub.ac.id [biologi.ub.ac.id]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of 4-amino-N-(2-chlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited publicly available data on the in vivo efficacy of 4-amino-N-(2-chlorophenyl)benzamide, this document provides a set of generalized, yet detailed, application notes and protocols based on established animal models for evaluating the potential anti-inflammatory effects of a novel chemical entity.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous diseases. The evaluation of novel compounds for their anti-inflammatory potential is a critical step in drug discovery and development. This document outlines protocols for assessing the in vivo efficacy of this compound using well-established animal models of acute and systemic inflammation.
Proposed Signaling Pathway for Anti-Inflammatory Action
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. A common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: General NF-κB Signaling Pathway.
Experimental Workflow
A typical workflow for evaluating the in vivo efficacy of a test compound in an animal model of inflammation involves several key stages, from animal acclimatization to data analysis.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Animal Models for Efficacy Evaluation
The choice of an animal model is crucial and depends on the specific aspects of inflammation being investigated. Below are protocols for two widely used models.
Carrageenan-Induced Paw Edema in Rats/Mice
This is a classic model of acute inflammation and is highly predictive of the efficacy of anti-inflammatory agents.[1][2][3]
Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.[3]
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.[2]
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound (this compound) at various doses (e.g., 10, 30, 100 mg/kg)
-
-
Procedure: a. Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. b. Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[3] d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of pro-inflammatory markers (e.g., TNF-α, IL-6).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM | % Inhibition of Edema |
| 0 hr (Baseline) | |||
| Vehicle Control | - | ||
| Positive Control | 10 | ||
| Test Compound | 10 | ||
| Test Compound | 30 | ||
| Test Compound | 100 | ||
| 3 hr post-carrageenan | |||
| Vehicle Control | - | ||
| Positive Control | 10 | ||
| Test Compound | 10 | ||
| Test Compound | 30 | ||
| Test Compound | 100 |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the systemic anti-inflammatory effects of a compound by mimicking a bacterial infection.[4]
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing and Acclimatization: As described for the carrageenan model.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
Positive Control (e.g., Dexamethasone, 1 mg/kg) + LPS
-
Test Compound (this compound) at various doses + LPS
-
-
Procedure: a. Administer the vehicle, positive control, or test compound (p.o. or i.p.) 60 minutes before the LPS challenge. b. Induce systemic inflammation by administering LPS (e.g., 1 mg/kg) via intraperitoneal injection. c. At 2, 4, or 6 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.
-
Endpoint Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Collect organs such as the lungs and liver for histological examination to assess inflammatory cell infiltration.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Vehicle + Saline | - | ||
| Vehicle + LPS | - | ||
| Positive Control + LPS | 1 | ||
| Test Compound + LPS | 10 | ||
| Test Compound + LPS | 30 | ||
| Test Compound + LPS | 100 |
Conclusion
The protocols described in these application notes provide a robust framework for the preliminary in vivo evaluation of the anti-inflammatory efficacy of this compound. Positive results in these models would warrant further investigation into the compound's mechanism of action and its potential in more complex chronic inflammation models. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 4. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
Application Note: Quantitative Analysis of 4-amino-N-(2-chlorophenyl)benzamide using High-Performance Liquid Chromatography with UV Detection
Introduction
4-amino-N-(2-chlorophenyl)benzamide is a chemical compound with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable quantitative analysis is essential for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and sensitive technique for the quantification of such aromatic compounds.
This application note presents a validated reverse-phase HPLC-UV method for the quantitative determination of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a detailed methodology for achieving accurate, precise, and reproducible results. The method has been validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and sensitivity.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.69 g/mol [1] |
| IUPAC Name | This compound |
| CAS Number | 302579-62-0 |
| Structure | (Chemical structure image would be placed here in a formal document) |
Experimental Protocols
1. Instrumentation, Materials, and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
-
This compound Reference Standard
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Mode | Isocratic |
| Composition | 60% B : 40% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Preparation of Sample (Test) Solutions
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration that falls within the established calibration range (e.g., 25 µg/mL).
-
Ensure the sample is completely dissolved, using sonication if necessary.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent particulate matter from damaging the column.[2][3]
Method Validation and Data
The developed method was validated to ensure its suitability for the intended purpose.
1. Linearity
The linearity of the method was assessed by analyzing six concentrations of the reference standard, ranging from 1 µg/mL to 100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration. The correlation coefficient (r²) should ideally be ≥ 0.999.
[2][4]| Concentration (µg/mL) | Mean Peak Area (n=3) | | :--- | :--- | | 1.0 | 25,150 | | 5.0 | 126,200 | | 10.0 | 253,900 | | 25.0 | 635,500 | | 50.0 | 1,275,100 | | 100.0 | 2,548,300 | | Correlation Coefficient (r²) | 0.9998 | | Regression Equation | y = 25450x + 680 |
2. Accuracy (Recovery)
Accuracy was determined by spiking a blank matrix with the analyte at three different concentration levels (low, medium, high). The recovery was calculated by comparing the measured concentration to the nominal concentration. Acceptance criteria are typically between 98% and 102%.
| Spiked Level | Concentration (µg/mL) | Measured Conc. (µg/mL, n=3) | % Recovery | % RSD |
| Low | 10.0 | 9.95 | 99.5% | 0.85% |
| Medium | 25.0 | 25.15 | 100.6% | 0.62% |
| High | 50.0 | 49.80 | 99.6% | 0.55% |
3. Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a standard solution (25 µg/mL) were performed. The relative standard deviation (%RSD) should be ≤ 2%.
| Precision Type | Mean Peak Area | Std. Deviation | % RSD |
| Intra-day (n=6) | 636,100 | 4,135 | 0.65% |
| Inter-day (n=6, over 3 days) | 638,500 | 6,832 | 1.07% |
4. Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
5. Specificity
Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo sample (if applicable). The resulting chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantitative analysis of this compound. The validation data demonstrates that the method possesses excellent linearity, accuracy, precision, and specificity over the tested concentration range. This protocol is suitable for routine quality control analysis and can be readily implemented in analytical laboratories.
References
- 1. N-(4-amino-2-chlorophenyl)benzamide | C13H11ClN2O | CID 679477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Application Notes and Protocols for the Design and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of analogs of 4-amino-N-(2-chlorophenyl)benzamide. This class of compounds has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by benzamide (B126) derivatives, including anticancer, anti-inflammatory, and antimicrobial effects. The following protocols and data are intended to facilitate structure-activity relationship (SAR) studies to optimize the therapeutic potential of these analogs.
Design Rationale for Analog Synthesis
The core structure of this compound presents multiple opportunities for chemical modification to explore the SAR. The design of new analogs will focus on systematically altering three key regions of the molecule:
-
The 4-amino group on the benzoyl ring (Ring A): Modifications can include alkylation, acylation, or replacement with other functional groups to probe the effect of basicity and hydrogen bonding capacity.
-
Substituents on the benzoyl ring (Ring A): Introduction of various electron-donating or electron-withdrawing groups at different positions will help to understand the influence of electronics and sterics on activity.
-
Substituents on the N-phenyl ring (Ring B): Varying the substituents on this ring, particularly the position and nature of the chloro group, will provide insights into the role of this part of the molecule in target binding.
Synthesis of this compound Analogs
A general and efficient synthetic strategy for the preparation of this compound and its analogs involves the coupling of a substituted 4-aminobenzoic acid with a substituted aniline (B41778). A common approach is to first protect the 4-amino group, then activate the carboxylic acid for amide bond formation, followed by deprotection. An alternative is to start with a 4-nitrobenzoic acid derivative and reduce the nitro group to an amine in the final step.
General Synthetic Scheme
A representative synthetic route is depicted below. The synthesis of N-phenylbenzamide derivatives can be achieved by reacting substituted benzoyl chlorides with anilines or by using coupling agents to facilitate the amide bond formation between a benzoic acid and an aniline.[1][2][3] For analogs of this compound, a common strategy involves the use of a 4-nitrobenzoyl chloride precursor, followed by reduction of the nitro group.[1][2]
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-N-(2-chlorophenyl)benzamide
This protocol describes the synthesis of the nitro intermediate.
Materials:
-
4-Nitrobenzoyl chloride
-
2-Chloroaniline
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred aniline solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-nitro-N-(2-chlorophenyl)benzamide.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the nitro intermediate to the final amino product.
Materials:
-
4-nitro-N-(2-chlorophenyl)benzamide
-
Ethanol (B145695) or Ethyl Acetate
-
Palladium on carbon (10% Pd/C) or Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Hydrogen gas supply (if using Pd/C)
-
Round-bottom flask
-
Magnetic stirrer and stirring bar
-
Filtration apparatus
Procedure using Catalytic Hydrogenation:
-
Dissolve 4-nitro-N-(2-chlorophenyl)benzamide (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, ~5-10% by weight).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain this compound.
Alternative Procedure using Tin(II) Chloride:
-
Suspend 4-nitro-N-(2-chlorophenyl)benzamide (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will result in the precipitation of tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Structure-Activity Relationship (SAR) Studies
The synthesized analogs should be evaluated for their biological activity to establish a clear SAR. A hypothetical SAR table based on potential anticancer activity (e.g., as HDAC inhibitors) is presented below. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
| Compound ID | R1 (Ring A) | R2 (Ring B) | HDAC1 IC50 (nM) | HeLa Cell Growth Inhibition IC50 (µM) |
| Parent | 4-NH2 | 2-Cl | 500 | 10.5 |
| Analog 1 | 4-NHCOCH3 | 2-Cl | >10000 | >50 |
| Analog 2 | 4-N(CH3)2 | 2-Cl | 350 | 8.2 |
| Analog 3 | 4-NH2 | H | 800 | 15.3 |
| Analog 4 | 4-NH2 | 4-Cl | 650 | 12.1 |
| Analog 5 | 4-NH2, 2-F | 2-Cl | 420 | 9.1 |
| Analog 6 | H | 2-Cl | >10000 | >50 |
Interpretation of Hypothetical SAR Data:
-
Modification of the 4-amino group: Acetylation (Analog 1) leads to a significant loss of activity, suggesting that a free amino group or a basic nitrogen is crucial. Dimethylation (Analog 2) slightly improves activity, possibly due to increased basicity or altered electronic properties.
-
Role of the 2-chloro substituent: Removal of the chloro group (Analog 3) or moving it to the 4-position (Analog 4) decreases potency, indicating that a substituent at the 2-position of Ring B is important for optimal activity.
-
Substitution on the benzoyl ring: Introduction of a fluorine atom at the 2-position of Ring A (Analog 5) enhances activity, which could be due to favorable electronic effects or improved binding interactions.
-
Importance of the 4-amino group: Removal of the 4-amino group (Analog 6) completely abolishes activity, highlighting its essential role.
Potential Signaling Pathway: HDAC Inhibition
Many benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation.[4][5] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Simplified signaling pathway of HDAC inhibition by benzamide analogs.
Conclusion
The protocols and information provided herein offer a solid foundation for the rational design, synthesis, and SAR-driven optimization of this compound analogs. By systematically exploring the chemical space around this scaffold, researchers can identify novel compounds with enhanced potency and selectivity for their biological targets, ultimately contributing to the development of new therapeutic agents.
References
Application Note: Formulation Strategies for 4-amino-N-(2-chlorophenyl)benzamide for Preclinical Studies
Introduction
The development of new chemical entities (NCEs) requires robust formulation strategies to ensure adequate drug exposure in preclinical toxicology and efficacy studies.[1] A significant challenge in early development is the poor aqueous solubility of many NCEs, which can lead to low or variable oral bioavailability, potentially masking the true pharmacological and toxicological profile of the compound.[1][2] 4-amino-N-(2-chlorophenyl)benzamide is a novel benzamide (B126) derivative. Based on its structure, it is anticipated to have low aqueous solubility, a common characteristic of this chemical class.
This document provides a systematic workflow and detailed protocols for developing simple and effective formulations of this compound suitable for oral gavage administration in preclinical species (e.g., rodents). The strategies focus on two primary approaches for poorly soluble compounds: solution/co-solvent systems and aqueous suspensions.[3][4] The goal is to establish an enabling formulation that maximizes exposure for initial in vivo screening.[5]
Physicochemical Characterization (Hypothetical Data)
Prior to formulation, fundamental physicochemical properties of the Active Pharmaceutical Ingredient (API) must be determined.[1][4] These data are critical for guiding the formulation strategy. As specific experimental data for this compound is not publicly available, representative data are presented below.
| Property | Hypothetical Value | Implication for Formulation |
| Molecular Weight | 246.69 g/mol | Standard for small molecules. |
| Appearance | White to off-white solid | Standard physical form. |
| LogP (calculated) | ~3.1 | Lipophilic, indicating low aqueous solubility.[6] |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Requires solubility enhancement for solution-based formulations. |
| pKa (predicted) | Amine: ~3.5 (acidic), Amide: ~14 (basic) | Limited potential for pH modification in the physiological range to improve solubility. |
| Melting Point | >150 °C | Indicates a stable crystalline solid. |
Formulation Development Workflow
The overall strategy involves a tiered approach, starting with simple methods and progressing to more complex formulations only if necessary. The workflow begins with solubility screening to identify potential vehicles, followed by the preparation and characterization of prototype formulations, and concludes with a short-term stability assessment.
Caption: High-level workflow for preclinical formulation development.
Formulation Strategies & Protocols
For early-stage preclinical studies, simple and scalable formulations are preferred. The two primary strategies explored here are co-solvent solutions and micronized suspensions.
Strategy 1: Co-solvent Solution
This approach aims to fully dissolve the compound in a mixture of water-miscible organic solvents and aqueous components.[1] It is often preferred for pharmacokinetic (PK) studies as it ensures 100% drug is in solution upon administration. A key risk is drug precipitation upon dilution in the gastrointestinal tract.[1]
Strategy 2: Aqueous Suspension
If the required dose cannot be achieved in a solution, a suspension is a common alternative.[3] This involves dispersing fine particles of the drug in an aqueous vehicle. Particle size reduction (micronization) is often necessary to improve the dissolution rate and minimize variability.[2][3]
Protocol 1: Equilibrium Solubility Screening
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles to identify promising candidates for solution or suspension development.
Materials:
-
This compound API
-
Glass vials (2 mL) with screw caps
-
Microbalance
-
Vortex mixer and/or shaker incubator
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method for the API
-
Vehicles for screening:
-
Water for Injection (WFI)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Solutol HS 15
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water
-
20% (w/v) Captisol® in water
-
Methodology:
-
Add an excess amount of API (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. Record the exact weight.
-
Add 1 mL of the selected vehicle to the vial.
-
Cap the vial tightly and vortex for 1 minute to ensure the API is well-dispersed.
-
Place the vials in a shaker incubator set at 25 °C and 200 RPM for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, visually inspect the vials to confirm that excess solid API remains, indicating saturation.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the excess solid.
-
Carefully pipette an aliquot of the supernatant and dilute it with an appropriate mobile phase or solvent for HPLC analysis.
-
Quantify the concentration of the dissolved API using the validated HPLC method.
-
Express the solubility in mg/mL.
Data Presentation:
| Vehicle | Solubility (mg/mL) @ 25°C | Observations |
| Water for Injection | < 0.01 | Practically Insoluble |
| PBS, pH 7.4 | < 0.01 | Practically Insoluble |
| Propylene Glycol (PG) | 15.2 | Soluble |
| PEG 400 | 45.8 | Freely Soluble |
| 5% Solutol HS 15 in Water | 1.1 | Slightly Soluble |
| 20% Captisol® in Water | 2.5 | Soluble |
| 0.5% HPMC in Water | < 0.01 | Suspension vehicle only |
Protocol 2: Formulation Preparation & Characterization
Objective: To prepare a co-solvent solution and a micronized suspension formulation based on the results from Protocol 1.
Part A: Co-solvent Solution Preparation (Target: 5 mg/mL) Vehicle Chosen: 40% PEG 400 / 10% PG / 50% Water (v/v/v)
-
In a calibrated glass beaker, add 40 mL of PEG 400 and 10 mL of Propylene Glycol.
-
Stir the mixture gently with a magnetic stirrer.
-
Weigh 500 mg of this compound and add it slowly to the solvent mixture while stirring.
-
Continue stirring until the API is fully dissolved. Gentle warming (up to 40°C) or sonication can be used to expedite dissolution.
-
Once dissolved, add 50 mL of Water for Injection dropwise while stirring to bring the total volume to 100 mL.
-
Visually inspect the final formulation for clarity and absence of particulates.
-
Measure the final pH.
Part B: Micronized Suspension Preparation (Target: 20 mg/mL) Vehicle Chosen: 0.5% HPMC / 0.1% Tween 80 in Water
-
Prepare the suspension vehicle: Add 0.5 g of HPMC to ~80 mL of water and stir until fully hydrated. Add 0.1 mL of Tween 80 and mix. Add water to a final volume of 100 mL.
-
Micronize the API using a jet mill or similar particle size reduction technique to achieve a particle size distribution where D90 < 10 µm.
-
Weigh 2.0 g of the micronized API.
-
In a glass mortar, add a small amount of the vehicle to the API powder to form a thick, smooth paste. This "wetting" step is crucial to prevent clumping.
-
Gradually add the remaining vehicle to the paste while triturating continuously until a uniform, free-flowing suspension is formed.
-
Transfer the suspension to a calibrated container and q.s. to the final volume with the vehicle.
-
Characterization:
-
Appearance: Visual inspection for color, homogeneity, and ease of re-suspension.
-
Particle Size Analysis (for suspension): Use laser diffraction to measure the particle size distribution (D10, D50, D90).
-
Assay/Potency: Determine the API concentration via a validated HPLC method to confirm it is within 90-110% of the target concentration.
-
Data Presentation:
| Formulation ID | Type | Composition | Target Conc. (mg/mL) | Actual Conc. (mg/mL) | Particle Size D90 (µm) |
| F1-SOL | Solution | 40% PEG 400 / 10% PG / 50% Water | 5.0 | 4.95 | N/A |
| F2-SUS | Suspension | 0.5% HPMC / 0.1% Tween 80 in Water | 20.0 | 19.8 | 8.2 |
Protocol 3: Short-Term Stability Assessment
Objective: To evaluate the physical and chemical stability of the prototype formulations under typical storage and handling conditions for preclinical studies.[7]
Materials:
-
Prepared formulations (F1-SOL, F2-SUS)
-
Storage containers (e.g., glass vials) identical to those used for the in vivo study
-
HPLC system
-
pH meter
-
Laser diffraction particle size analyzer
Methodology:
-
Dispense the formulations into several vials. Store them at the intended study conditions (e.g., refrigerated: 2-8°C and ambient: 25°C).
-
Analyze the samples at initial (T=0) and subsequent time points (e.g., 4 hours, 24 hours, 48 hours, 7 days).
-
Assessments:
-
Visual Appearance: Check for precipitation, color change, or phase separation. For suspensions, check for caking or difficulty in re-suspending.
-
Chemical Stability (Assay): Quantify the API concentration by HPLC. The concentration should remain within ±10% of the initial value.
-
pH: Measure the pH of the formulation.
-
Particle Size (for suspension): Monitor for any significant changes in particle size distribution, which could indicate particle growth (Ostwald ripening).
-
Data Presentation:
| Formulation ID | Time Point | Storage | Assay (% Initial) | Appearance | D90 (µm) (for F2-SUS) |
| F1-SOL | 0 hr | 25°C | 100.0 | Clear Solution | N/A |
| F1-SOL | 48 hr | 25°C | 99.5 | Clear Solution | N/A |
| F1-SOL | 7 days | 25°C | 98.9 | Clear Solution | N/A |
| F2-SUS | 0 hr | 25°C | 100.0 | Homogeneous Suspension | 8.2 |
| F2-SUS | 48 hr | 25°C | 99.2 | Re-suspends easily | 8.5 |
| F2-SUS | 7 days | 25°C | 98.5 | Re-suspends easily | 9.1 |
Formulation Selection Logic
The choice between a solution and a suspension depends on the required dose for the preclinical study and the stability of the formulation.
Caption: Decision tree for selecting the appropriate formulation type.
Example Application in a Preclinical Study
The chosen formulation is a critical component of the overall study design. Its properties directly influence the absorption and exposure of the test article in the animal model.
Caption: Relationship between formulation and a pharmacokinetic study.
Conclusion
A systematic formulation development approach is essential for advancing NCEs like this compound through preclinical evaluation. By conducting thorough solubility screening and stability assessments, a suitable formulation can be identified. For this compound, a co-solvent system with PEG 400 is viable for lower doses, while a well-characterized micronized suspension in HPMC/Tween 80 is a robust option for higher-dose toxicology studies. The protocols and decision frameworks provided here offer a reliable pathway to developing an enabling formulation to support further development.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulation Development [sgs.com]
- 5. altasciences.com [altasciences.com]
- 6. N-(4-amino-2-chlorophenyl)benzamide | C13H11ClN2O | CID 679477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Application of 4-amino-N-phenylbenzamide Analogues in DNA Methylation Inhibition Studies
Disclaimer: Extensive literature searches did not yield specific data on the application of 4-amino-N-(2-chlorophenyl)benzamide as a DNA methylation inhibitor. The following application notes and protocols are based on the well-characterized, structurally related compound SGI-1027 and its analogues, which share the core 4-amino-N-phenylbenzamide scaffold and are potent inhibitors of DNA methyltransferases (DNMTs).
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and the development of various diseases, including cancer. This process is catalyzed by DNA methyltransferases (DNMTs), which transfer a methyl group to the C5 position of cytosine residues, typically within CpG dinucleotides. The aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to their silencing.
Inhibitors of DNMTs are valuable tools for studying the role of DNA methylation and have emerged as promising therapeutic agents. The quinoline-based compound SGI-1027 and its analogues, which feature a 4-amino-N-phenylbenzamide framework, represent a class of non-nucleoside DNMT inhibitors. These compounds act by competing with the S-adenosyl-L-methionine (SAM) cofactor and/or the DNA substrate, leading to the reactivation of silenced genes and induction of apoptosis in cancer cells.
Quantitative Data: In Vitro Inhibitory Activity of SGI-1027 and Analogues
The inhibitory potency of SGI-1027 and its analogues against human DNMT enzymes has been evaluated in cell-free assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound ID | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Reference |
| SGI-1027 | 12.5 | 8.0 | 7.5 | [1] |
| SGI-1027 | 6.0 (hemimethylated DNA) | - | - | [1] |
| Analogue 12 | >50 | 11.0 | - | [2] |
| Analogue 16 | >50 | 9.0 | - | [2] |
| Analogue 31 | >50 | 10.0 | - | [2] |
| Analogue 32 | >50 | 12.0 | - | [2] |
Signaling Pathway of DNMT Inhibition
The following diagram illustrates the proposed mechanism of action for SGI-1027 and its analogues in inhibiting DNA methylation and reactivating tumor suppressor genes.
Caption: Mechanism of DNMT inhibition by SGI-1027 analogues.
Experimental Protocols
In Vitro DNMT Inhibition Assay (Radiometric)
This protocol is adapted from methods used to characterize SGI-1027 and its analogues.[3][4]
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant human DNMT enzymes.
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B.
-
Poly(dI-dC) DNA substrate or hemimethylated DNA duplex.
-
[methyl-³H]-S-adenosylmethionine (³H-SAM).
-
Test compound (e.g., SGI-1027 analogue) dissolved in DMSO.
-
Assay buffer (specific to the enzyme, typically containing Tris-HCl, EDTA, DTT, and glycerol).
-
Whatman DE-81 ion-exchange filter discs.
-
0.5 M Sodium Phosphate (B84403) buffer, pH 7.0.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 500 ng of DNA substrate, and the desired concentration of the test compound (or DMSO for control).
-
Add 500 ng of the recombinant DNMT enzyme to initiate the reaction.
-
Add 75-150 nM of ³H-SAM to the reaction mixture. The total reaction volume is typically 50 µL.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by spotting the entire reaction mixture onto a Whatman DE-81 filter disc.
-
Wash the filter discs five times for 10 minutes each with 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated ³H-SAM.
-
Dry the filter discs completely.
-
Place the dried discs in scintillation vials with a suitable scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
Cellular Reporter Gene Assay for DNA Methylation
This protocol describes a general method to assess the ability of a compound to reactivate a silenced reporter gene in a cellular context.[5][6]
Objective: To evaluate the functional effect of DNMT inhibition by measuring the re-expression of a methylation-silenced reporter gene.
Materials:
-
A stable cell line (e.g., HEK293T) containing a reporter plasmid where a reporter gene (e.g., Luciferase or EGFP) is under the control of a promoter with multiple CpG sites (e.g., CMV or HIV-1 LTR).[2][5]
-
The reporter gene should be silenced by in vitro methylation of the plasmid before stable transfection.
-
Cell culture medium and supplements.
-
Test compound.
-
Luciferase assay reagent (if using a luciferase reporter).
-
Fluorometer or plate reader.
Procedure:
-
Seed the stable reporter cell line in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a positive control (e.g., SGI-1027) and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
If using an EGFP reporter, visualize the re-expression of EGFP using a fluorescence microscope.
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize the reporter gene activity to cell viability (e.g., by performing a parallel cytotoxicity assay).
-
An increase in reporter gene expression indicates demethylating activity of the test compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.[1]
Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Cancer cell line of interest (e.g., KG-1 leukemia cells).[2]
-
Complete cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere (for adherent cells) or stabilize for 24 hours.
-
Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
For adherent cells, remove the medium and add 100-200 µL of solubilization solution to each well. For suspension cells, the solubilization solution can be added directly.
-
Pipette up and down to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel compound as a potential DNMT inhibitor.
Caption: Workflow for evaluating a potential DNMT inhibitor.
Structure-Activity Relationship of SGI-1027 Analogues
Based on studies of SGI-1027 derivatives, several key structural features influencing inhibitory activity have been identified.[2]
Caption: Key SAR findings for SGI-1027 analogues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - Research - Institut Pasteur [research.pasteur.fr]
- 3. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Luciferase-EGFP Reporter System for the Evaluation of DNA Methylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [A Luciferase-EGFP Reporter System for the Evaluation of DNA Methylation in Mammalian Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-N-(2-chlorophenyl)benzamide
Welcome to the technical support center for the synthesis of 4-amino-N-(2-chlorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ultimately improving the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic pathway involves a two-step process. The first step is the acylation of 2-chloroaniline (B154045) with 4-nitrobenzoyl chloride to form the intermediate, 4-nitro-N-(2-chlorophenyl)benzamide. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.
Q2: How can I prepare the 4-nitrobenzoyl chloride needed for the first step?
A2: 4-Nitrobenzoyl chloride can be prepared by reacting 4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[1]. Refluxing 4-nitrobenzoic acid with an excess of thionyl chloride is a common and effective method.
Q3: What are the common challenges in the synthesis of this compound?
A3: Common challenges include low yields in either the acylation or reduction step, formation of impurities and side products, and difficulties in purifying the final product. Specific issues can arise from incomplete reactions, side reactions of the starting materials, and challenges during the work-up and purification stages.
Q4: What are the recommended purification methods for the final product?
A4: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often preferred as it can be less time-consuming and may result in higher yields of pure product[2]. However, if significant impurities are present, column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in the Acylation Step (Formation of 4-nitro-N-(2-chlorophenyl)benzamide)
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | - Ensure the 4-nitrobenzoyl chloride is freshly prepared or of high purity, as it can hydrolyze upon exposure to moisture. - Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a slight excess of 4-nitrobenzoyl chloride to ensure the complete consumption of 2-chloroaniline. |
| Side reactions | - The acylation of anilines can sometimes lead to di-acylation, especially if the reaction conditions are too harsh. Control the stoichiometry of the reactants carefully. - 2-chloroaniline is a relatively weak nucleophile. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), can help to scavenge the HCl generated during the reaction and drive the reaction to completion. |
| Sub-optimal solvent | - Aprotic solvents like dichloromethane (B109758) (DCM), chloroform, or toluene (B28343) are commonly used. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride. |
Issue 2: Low Yield in the Reduction Step (Formation of this compound)
| Potential Cause | Troubleshooting Action |
| Incomplete reduction | - Catalytic Hydrogenation (Pd/C, H₂): Ensure the catalyst is active and not poisoned. Use a sufficient catalyst loading (typically 5-10 mol%). The reaction may require elevated pressure and/or temperature. - Stannous Chloride (SnCl₂·2H₂O): Use a sufficient excess of SnCl₂·2H₂O (typically 3-5 equivalents). The reaction is often carried out in an acidic medium (e.g., with HCl) or in a solvent like ethanol (B145695) or ethyl acetate (B1210297). - Iron (Fe) in Acid: Ensure the iron powder is activated (e.g., by washing with dilute acid). Use a sufficient excess of iron powder. The reaction is typically run in a mixture of ethanol, water, and an acid like acetic acid or hydrochloric acid. |
| Product degradation | - Over-reduction is generally not a concern for the aromatic amino group. However, harsh reaction conditions could potentially lead to side reactions. Monitor the reaction by TLC to avoid prolonged reaction times. |
| Difficult work-up leading to product loss | - SnCl₂·2H₂O reduction: The work-up can be challenging due to the formation of tin salts. After the reaction, a common procedure is to add a strong base (e.g., concentrated NaOH solution) until the tin hydroxides that initially precipitate redissolve to form stannates, which are soluble in the aqueous layer[3][4]. Thorough extraction with an organic solvent is then necessary. Filtering the reaction mixture through celite after basification can also help to remove tin salts[3]. |
Issue 3: Impure Final Product
| Potential Cause | Troubleshooting Action |
| Presence of unreacted starting materials | - Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. - Unreacted 4-nitro-N-(2-chlorophenyl)benzamide can be separated by column chromatography as it is significantly less polar than the amino product. |
| Formation of side products | - During the acylation, side products can arise from impurities in the starting materials. Ensure the purity of 2-chloroaniline and 4-nitrobenzoyl chloride. - In the reduction step, incomplete reduction can lead to the presence of nitroso or azoxy intermediates. Ensure the reduction goes to completion. |
| Ineffective purification | - Recrystallization: Experiment with different solvent systems. A good starting point for aromatic amines is ethanol, methanol, or a mixture of ethanol and water[2][5]. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Column Chromatography: The amino group in the product can cause tailing on silica (B1680970) gel. To mitigate this, a small amount of a basic modifier like triethylamine (1-2%) can be added to the eluent system (e.g., ethyl acetate/hexane)[2]. A typical eluent system could be a gradient of ethyl acetate in hexane (B92381). |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 4-nitro-N-(2-chlorophenyl)benzamide
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| SnCl₂·2H₂O | Ethanol | Reflux | 4 h | ~90% | General protocol |
| H₂ (1 atm), 10% Pd/C | Ethanol | Room Temperature | 12 h | High | [6] |
| Fe / NH₄Cl | Methanol/Water | Reflux | 7 h | ~97% | [4] |
| Fe / Acetic Acid | Ethanol/Water | Reflux | 1 h | High | [7] |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-N-(2-chlorophenyl)benzamide (Acylation)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 2-chloroaniline solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-N-(2-chlorophenyl)benzamide.
-
The crude product can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound (Reduction using SnCl₂·2H₂O)
-
In a round-bottom flask, dissolve the crude 4-nitro-N-(2-chlorophenyl)benzamide (1.0 eq) from the previous step in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add a saturated solution of NaHCO₃ or a 10% NaOH solution to the residue until the pH is basic (pH 8-10). A thick white precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x 50 mL). The tin salts may cause emulsions, which can be broken by adding more brine or by filtration through a pad of celite.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane with 1% triethylamine).
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the acylation step.
Caption: Troubleshooting logic for low yield in the reduction step.
References
Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis
Welcome to the technical support center for the synthesis of 4-amino-N-(2-chlorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the coupling of 4-aminobenzoic acid and 2-chloroaniline (B154045). This is typically achieved by activating the carboxylic acid of 4-aminobenzoic acid to form a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with the amino group of 2-chloroaniline.
Q2: I am observing a low yield of my final product. What are the potential causes?
A2: Low yields can stem from several factors including incomplete activation of the carboxylic acid, side reactions of the starting materials, or suboptimal reaction conditions. It is crucial to ensure that the activating agent is fresh and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.[1]
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A3: Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials (4-aminobenzoic acid and 2-chloroaniline), byproducts from the coupling agent, or products of side reactions such as the formation of a double-acylated aniline (B41778).
Q4: How can I best purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. For amides, recrystallization from a suitable solvent system (e.g., ethanol/water) can be very effective and may lead to higher yields of pure product.[2] If column chromatography is necessary, using a deactivated silica (B1680970) gel by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can prevent streaking and degradation of the basic product on the acidic silica gel.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Ineffective activation of 4-aminobenzoic acid. | - Use a more potent coupling reagent like HATU or prepare the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] - Ensure all reagents and solvents are anhydrous. |
| Low nucleophilicity of 2-chloroaniline. | - The chloro-substituted aniline is less nucleophilic. Consider using a stronger base or a more reactive activated ester. | |
| Side reaction of the activated carboxylic acid. | - Add the amine dropwise to the activated acid to maintain a low concentration of the amine and favor the desired reaction. | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Increase the reaction time or temperature. - Use a slight excess of one of the starting materials to drive the reaction to completion. |
| Poor stoichiometry. | - Ensure accurate measurement of all reactants. | |
| Formation of a Symmetrical Anhydride of 4-aminobenzoic acid | The activated ester reacts with another molecule of 4-aminobenzoic acid. | - This can occur if the amine is added too slowly or if the reaction temperature is too high. Pre-forming the activated ester at a lower temperature before adding the amine can mitigate this. |
| Product "Oils Out" During Recrystallization | The chosen solvent is too non-polar, or the solution is cooling too rapidly. | - Add a more polar co-solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask can help induce crystallization.[2] |
| Product is Difficult to Purify by Column Chromatography | The amino group on the product interacts strongly with the acidic silica gel. | - Use a deactivated silica gel by adding 1-3% triethylamine to the eluent system.[2] |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol involves the conversion of 4-aminobenzoic acid to its acyl chloride followed by reaction with 2-chloroaniline.
Step 1: Formation of 4-aminobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-aminobenzoyl chloride hydrochloride is often used directly in the next step.
Step 2: Amide Bond Formation
-
Dissolve 2-chloroaniline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) in a separate flask.
-
Add a non-nucleophilic base, such as triethylamine (DIPEA) (2 equivalents), to the aniline solution.
-
Cool the aniline solution in an ice bath.
-
Slowly add a solution of the 4-aminobenzoyl chloride hydrochloride in the same solvent to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography.
Protocol 2: Synthesis using a Coupling Agent (HATU)
This protocol utilizes a modern coupling agent for direct amide bond formation.
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in an anhydrous polar aprotic solvent such as DMF.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 2-chloroaniline (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of related benzamide (B126) compounds, which can serve as a benchmark for the synthesis of this compound.
| Compound | Starting Materials | Method | Yield (%) | Reference |
| 4-Chloro-N-(2-chlorophenyl)benzamide | 4-Chlorobenzoyl chloride, 2-chloroaniline | Reflux in CHCl₃ | 84 | [5] |
| 3-Amino-N-(4-chlorophenyl)benzamide | N-(4-chlorophenyl)-3-nitrobenzamide | Reduction with Fe/NH₄Cl | 97 | [6] |
| N-(4-aminophenyl)-substituted benzamides | Acyl chlorides, p-nitroaniline followed by reduction | Two-step synthesis | Not specified | [4] |
Visualizations
Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.
Caption: A logical workflow for troubleshooting low-yield reactions in the synthesis.
References
- 1. growingscience.com [growingscience.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to two main degradation pathways in solution:
-
Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions, yielding 4-aminobenzoic acid and 2-chloroaniline. This is a common degradation route for benzamide (B126) derivatives.[1][2]
-
Oxidation: The 4-amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. The presence of the electron-donating amino group makes the aromatic ring more susceptible to oxidative processes.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor influencing the stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of the amide linkage. To minimize degradation, it is recommended to maintain the pH of the solution within a neutral range (approximately pH 6-8). The use of a buffered system is advisable for maintaining a stable pH during experiments. The rate of hydrolysis for benzamides generally increases in both strong acidic and strong basic solutions.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing aromatic amine functionalities can be photosensitive. Exposure to light, particularly UV light, may induce photodegradation. It is recommended to protect solutions of this compound from light by using amber glass vials or by working in a light-protected environment.
Q4: What is the likely impact of the chloro-substituent on the stability of the molecule?
A4: The ortho-chloro substituent on the N-phenyl ring can influence the stability of the amide bond. The electron-withdrawing nature of chlorine can affect the electron density of the amide bond, potentially influencing its susceptibility to hydrolysis. Studies on related compounds suggest that ortho-substitution can impact the rotational barriers around the amide bond, which may in turn affect its stability.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
-
Observation: A rapid decrease in the purity of a this compound solution is observed via HPLC analysis.
-
Potential Causes & Solutions:
-
Hydrolysis: This is the most likely cause if the solution is not pH-controlled.
-
Troubleshooting Step: Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral range (pH 6-8) using a suitable buffer (e.g., phosphate (B84403) buffer).
-
Corrective Action: Prepare fresh solutions in a buffered system for all future experiments.
-
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.
-
Troubleshooting Step: If the solution has been stored for an extended period or exposed to air, oxidation is a possibility.
-
Corrective Action: Use deoxygenated solvents for solution preparation. Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
-
-
Incorrect Storage: High temperatures can accelerate degradation.
-
Troubleshooting Step: Review the storage conditions of the solution.
-
Corrective Action: Store solutions at recommended temperatures (typically 2-8 °C for short-term and -20 °C or lower for long-term storage) and protect from light.
-
-
Issue 2: Appearance of Color in the Solution
-
Observation: An initially colorless solution of this compound turns yellow or brown over time.
-
Potential Cause & Solution:
-
Oxidation: The development of color is a strong indicator of the oxidative degradation of the 4-amino group, leading to the formation of colored chromophores.
-
Troubleshooting Step: Confirm if the solution was exposed to air or light.
-
Corrective Action: Prepare fresh solutions using deoxygenated solvents and store them in amber vials under an inert atmosphere.
-
-
Quantitative Data on Degradation (Estimated)
Due to the lack of specific quantitative stability data for this compound in the public domain, the following tables provide estimated degradation percentages based on general knowledge of benzamide hydrolysis under forced degradation conditions. These values should be used as a guideline for experimental design.
Table 1: Estimated Hydrolytic Degradation of this compound
| Condition | Temperature (°C) | Time (hours) | Estimated Degradation (%) |
| 0.1 M HCl | 60 | 24 | 15 - 25 |
| Neutral (Water) | 60 | 24 | < 5 |
| 0.1 M NaOH | 60 | 24 | 20 - 30 |
Table 2: Estimated Oxidative and Thermal Degradation of this compound
| Condition | Temperature (°C) | Time (hours) | Estimated Degradation (%) |
| 3% H₂O₂ | 25 | 24 | 10 - 20 |
| Solid State (Heat) | 80 | 48 | < 5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours. After the exposure, dissolve a known amount in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reverse-phase HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of B and gradually increase it over time to elute more hydrophobic compounds. An example gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely to be suitable.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
Visualizations
Diagram 1: Potential Degradation Pathways
References
Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into aqueous buffer or cell culture medium?
A1: This is a common issue known as "antisolvent precipitation" or "crashing out." this compound, like many small molecule inhibitors, is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but has very low solubility in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium, the solvent environment changes drastically from organic to aqueous, causing the compound to exceed its solubility limit and precipitate out of the solution.[1]
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO should be kept as low as possible. A general guideline is to keep the final concentration below 0.5%, with concentrations at or below 0.1% being ideal to avoid potential off-target effects on cellular functions.[1][2] It is crucial to include a vehicle control in all experiments, which consists of the cell culture medium with the same final concentration of DMSO used for the test compound.[2]
Q3: How can precipitation of the compound affect my experimental results?
A3: Compound precipitation can significantly compromise the accuracy and reproducibility of your experimental data. The actual concentration of the soluble, biologically active compound will be lower than intended, leading to an overestimation of IC50 values and unreliable dose-response curves. Additionally, the solid particles of the precipitate can cause physical stress or cytotoxic effects on cells that are independent of the compound's pharmacological activity and can interfere with assay readings, particularly in light-based measurements like absorbance or fluorescence.
Q4: Are there any alternatives to DMSO for preparing stock solutions?
A4: While DMSO is the most common solvent for initial solubilization, other options can be considered, though they may also have limitations. Alternatives include dimethylformamide (DMF), ethanol, polyethylene (B3416737) glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP). However, the compatibility and potential toxicity of any alternative solvent must be carefully evaluated for your specific biological system. For some compounds, specialized formulations using solubilizing agents like cyclodextrins may be a viable alternative to traditional organic solvents.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Question: I prepared a 10 mM stock solution of this compound in DMSO. When I add it to my cell culture medium for a final concentration of 10 µM, a precipitate forms instantly. How can I resolve this?
Answer: Immediate precipitation is typically due to "solvent shock." The following troubleshooting steps can help mitigate this issue.
Solutions:
-
Optimize the Dilution Method: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help keep the compound in solution.[1] Always add the compound stock (or intermediate dilution) to the aqueous solution while gently vortexing or swirling to ensure rapid and uniform dispersion.[2]
-
Reduce the Final Concentration: The desired final concentration may exceed the compound's kinetic solubility limit in the aqueous medium. Try lowering the final concentration and perform a dose-response experiment to determine the maximum soluble concentration that still achieves the desired biological effect.[1]
-
Use Pre-warmed Medium: The solubility of many compounds decreases at lower temperatures. Always use cell culture medium that has been pre-warmed to 37°C for your dilutions.[1][2]
-
Decrease the DMSO Stock Concentration: Preparing a lower concentration stock solution in DMSO (e.g., 1 mM instead of 10 mM) allows for a smaller dilution factor into the aqueous medium, which can sometimes prevent precipitation.
Issue 2: Compound Precipitates Over Time in Culture
Question: My working solution of this compound was clear when I added it to my cells, but after several hours of incubation, I observe a crystalline precipitate. What is causing this delayed precipitation?
Answer: Delayed precipitation can occur for several reasons, including the compound's limited thermodynamic stability in an aqueous environment, interactions with media components, or changes in the culture conditions over time.
Solutions:
-
Reduce Incubation Time: If your experimental design allows, reducing the incubation time may prevent the compound from precipitating.
-
Assess Serum Protein Binding: The compound may be binding to proteins in the fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes. Consider reducing the serum percentage, but be mindful of the potential impact on cell health.
-
Consider pH Shifts: Cellular metabolism can cause the pH of the culture medium to change over time. As this compound contains an amino group, its solubility is likely pH-dependent. An increase in pH could decrease its solubility.[3] Ensure your medium is adequately buffered.
-
Utilize Solubilizing Agents: Incorporating pharmaceutically acceptable solubilizing agents, such as cyclodextrins, may help maintain the compound's solubility over longer incubation periods. These agents form inclusion complexes with the hydrophobic drug molecule, increasing its aqueous solubility.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize representative solubility data for poorly soluble benzamide (B126) derivatives using different solubilization techniques. Note: This is illustrative data, and specific values for this compound should be determined experimentally.
Table 1: Kinetic Solubility in Aqueous Buffer with Co-solvents
| Co-solvent (in PBS, pH 7.4) | Final Co-solvent Conc. (%) | Kinetic Solubility (µM) |
| DMSO | 1% | 15 |
| Ethanol | 1% | 12 |
| PEG 400 | 1% | 25 |
| DMSO / PEG 400 (1:1) | 1% | 30 |
Table 2: Effect of pH on Aqueous Solubility
| Aqueous Buffer | pH | Thermodynamic Solubility (µg/mL) |
| Phosphate Buffer | 5.4 | 8.5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.2 |
| Carbonate-Bicarbonate Buffer | 9.0 | 0.5 |
Table 3: Solubility Enhancement with Cyclodextrins
| Cyclodextrin (B1172386) Derivative | Concentration (mM) | Apparent Solubility (µM) | Fold Increase |
| Control (PBS, pH 7.4) | 0 | 5 | 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 55 | 11 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 95 | 19 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.[4][5][6][7]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-transparent 96-well microplates
-
Microplate shaker
-
Microplate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Dispense into Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a UV-transparent 96-well plate in triplicate. Include wells with 2 µL of DMSO only to serve as a blank.
-
Add Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Seal the plate and place it on a microplate shaker at room temperature for 2 hours.
-
Measure Turbidity: Measure the light scattering or absorbance of each well at a wavelength of 620 nm. An increase in absorbance/scattering compared to the blank indicates precipitation.
-
Determine Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and effective method for preparing a solid inclusion complex of the compound with a cyclodextrin to enhance aqueous solubility.[8][9][10]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the compound to HP-β-CD (a 1:1 ratio is a common starting point). Calculate the required mass of each component.
-
Form a Paste: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, thick paste.
-
Incorporate the Compound: Gradually add the powdered this compound to the paste.
-
Knead: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of water.
-
Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or store it in a desiccator under vacuum.
-
Pulverize and Store: Gently grind the dried complex into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure uniformity. Store the resulting complex in a tightly sealed container, protected from light and moisture. This powdered complex can then be directly dissolved in aqueous media for your assays.
Visualizations
Experimental and Logical Workflows
Potential Signaling Pathways
Benzamide derivatives are known to target various signaling pathways, often acting as inhibitors of enzymes like Histone Deacetylases (HDACs) or receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR). Below are generalized diagrams of these pathways that could be modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. gpsrjournal.com [gpsrjournal.com]
- 9. oatext.com [oatext.com]
- 10. ijrpc.com [ijrpc.com]
Strategies to reduce off-target effects of 4-amino-N-(2-chlorophenyl)benzamide
Welcome to the technical support center for 4-amino-N-(2-chlorophenyl)benzamide. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects and optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing off-target effects with small molecule inhibitors like this compound?
A1: Off-target effects can arise from several factors. Small molecule inhibitors can bind to proteins other than the intended target, often due to structural similarities in the binding sites of different proteins. For kinase inhibitors, the highly conserved nature of the ATP-binding pocket across the human kinome is a frequent cause of off-target activity.[1] Factors such as high compound concentration, compound instability, or the presence of reactive metabolites can also contribute to non-specific interactions and off-target effects.
Q2: How can I experimentally determine the off-target profile of this compound?
A2: Several experimental approaches can be used to identify off-target interactions:
-
Kinome Profiling: This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (IC50) against each.[2][3] This provides a broad view of the compound's selectivity.
-
Chemical Proteomics: Techniques like affinity chromatography using the immobilized compound as bait, followed by mass spectrometry, can identify proteins from cell lysates that bind to the compound.[2]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the primary target can reveal discrepancies that may point to off-target effects.[3]
Q3: What are the initial troubleshooting steps if I suspect my experimental results are due to off-target effects?
A3: If you observe unexpected or inconsistent results, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration. Using a lower concentration can minimize off-target binding.[3]
-
Use of Structurally Unrelated Inhibitors: Test another inhibitor with a different chemical scaffold but the same intended target. If the observed phenotype persists, it is more likely to be an on-target effect.[3]
-
Rescue Experiments: In a cellular model, overexpress a drug-resistant mutant of the intended target. If this rescues the cellular phenotype, it confirms the on-target activity is critical.[1][3]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of suspected off-target proteins. If the genetic knockdown mimics the effect of your compound, it suggests a functionally significant off-target interaction.[1]
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[3] 2. Test inhibitors with different chemical scaffolds but the same target.[3] | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration.[3] 2. Consider dose interruption or reduction strategies in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the inhibitor. |
| Compound solubility issues | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[3] | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: Discrepancy between in vitro and in vivo results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor pharmacokinetic properties | 1. Optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4] 2. Consider formulation strategies like prodrugs or nanoparticle delivery systems.[4] | 1. Improved drug concentration at the target site and reduced exposure to non-target tissues. |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[3] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a common method for in vitro kinase profiling to determine the IC50 values of this compound against a panel of kinases.[2]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the compound in DMSO.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted compound to the appropriate wells. Include a DMSO-only control.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase.[2]
-
Incubate the reaction plate at the optimal temperature for a predetermined time.
-
Stop the reaction and spot the reaction mixture onto the filter plate.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Data Presentation:
Summarize the quantitative data from the in vitro kinase profiling in a table for easy comparison.
| Kinase | IC50 (nM) |
| Primary Target A | e.g., 25 |
| Off-Target Kinase 1 | e.g., 1,500 |
| Off-Target Kinase 2 | e.g., >10,000 |
| Off-Target Kinase 3 | e.g., 950 |
Protocol 2: Cellular Target Engagement using Western Blotting
This protocol describes how to assess the on-target and potential off-target effects of this compound in a cellular context by analyzing the phosphorylation status of downstream proteins.[3]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies (for phosphorylated and total target proteins)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the compound or a vehicle control (DMSO) for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target and suspected off-target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target inhibition in a signaling pathway.
References
Troubleshooting peak tailing and broadening in HPLC analysis of benzamides
This guide provides troubleshooting solutions for common issues, such as peak tailing and broadening, encountered during the High-Performance Liquid Chromatography (HPLC) analysis of benzamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What causes peak tailing in the HPLC analysis of my benzamide (B126) compounds?
A1: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent problem when analyzing basic compounds like many benzamides. The most common cause is secondary interactions between the analyte and the stationary phase.[1]
-
Primary Cause: Silanol (B1196071) Interactions: Most reversed-phase HPLC columns use silica (B1680970) as a base material. During manufacturing, it's impossible to react all the surface silanol groups (Si-OH).[2] These residual silanols are acidic and can form strong ionic and polar interactions with basic analytes, leading to peak tailing.[2][3] This effect is more pronounced at mid-range pH levels where silanols are ionized (negatively charged) and basic benzamides are protonated (positively charged).[3][4]
-
Other Causes: Other factors can also contribute to or cause peak tailing. These include:
-
Column Degradation: Accumulation of contaminants on the column inlet frit or a void in the packing bed can distort peak shape.[5][6][7][8]
-
Mobile Phase Issues: An improperly prepared mobile phase, incorrect pH, or insufficient buffer concentration can lead to poor peak shape.[8][9][10]
-
Sample Overload: Injecting too much sample can saturate the column, causing peaks to tail.[8]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause peaks to broaden and tail.[4][9][11]
-
Q2: My benzamide peaks are broad, not sharp. What should I investigate?
A2: Peak broadening results in wider peaks with lower intensity, which can compromise resolution and sensitivity. Several factors can cause this issue:
-
Column Deterioration: This is a primary suspect. Over time, columns lose efficiency, which manifests as broader peaks.[5] This can be due to voids in the packing, contamination, or degradation of the stationary phase.[6]
-
Mobile Phase Mismatch: Using a sample solvent that is significantly stronger (higher elution strength) than the mobile phase is a common cause of peak broadening.[12][13][14][15] The strong solvent carries the analyte band too quickly at the column inlet, causing it to spread out.
-
Slow Flow Rate or Low Temperature: Sub-optimal flow rates and low temperatures can increase diffusion, leading to wider peaks, as described by the Van Deemter equation.[16]
-
System Dead Volume: Excessive volume in the flow path between the injector and the detector (extra-column volume) contributes to band spreading.[6][16]
Troubleshooting Workflows & Visual Guides
A systematic approach is crucial for efficient troubleshooting. The following diagram outlines a logical workflow to diagnose the cause of peak shape issues.
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
The diagram below illustrates the mechanism of secondary silanol interactions, a primary cause of peak tailing for basic compounds like benzamides.
Caption: Mechanism of peak tailing via silanol-analyte interaction.
Quantitative Data & Optimization
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like benzamides. Operating at a pH that is at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form exists, which improves peak shape.[17]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound
| Mobile Phase pH | Analyte State | Silanol State | Expected Peak Asymmetry Factor (As) | Rationale |
| < 3.0 | Mostly Protonated (BH⁺) | Mostly Neutral (Si-OH) | Good (As ≈ 1.0 - 1.2) | Silanol interactions are minimized through hydrogen bonding, not strong ionic interactions.[3] |
| 3.5 - 7.0 | Protonated (BH⁺) | Increasingly Ionized (Si-O⁻) | Poor (As > 1.5) | Strong ionic attraction between the positive analyte and negative silanol groups causes significant tailing.[3][18] |
| > 7.5 | Approaching Neutral (B) | Ionized (Si-O⁻) | Good (As ≈ 1.0 - 1.3) | The analyte is less charged, reducing ionic interactions. Caution: High pH can dissolve silica columns. |
Note: Data is illustrative, based on typical behavior of basic compounds on silica-based C18 columns. Actual results will vary based on the specific benzamide, column chemistry, and mobile phase composition.
Key Experimental Protocols
Protocol 1: Column Washing and Regeneration
If column contamination or degradation is suspected, a thorough wash can restore performance.[19][20][21]
Objective: To remove strongly retained contaminants from a reversed-phase (C18, C8) column.
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination.
-
Reverse Flow Direction: Connect the column to the injector in the reverse direction. This helps flush contaminants from the inlet frit.[19]
-
Set Flow Rate: Set the pump flow rate to half of your typical analytical flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).[19]
-
Washing Sequence: Flush the column with a series of solvents, moving from polar to non-polar. Use at least 5-10 column volumes for each step. A typical 4.6 x 150 mm column has a volume of about 2.5 mL.[22]
-
Step A (Remove Buffers): Flush with HPLC-grade water.
-
Step B (Remove Polar Contaminants): Flush with 100% Acetonitrile.
-
Step C (Remove Non-Polar Contaminants): Flush with 100% Isopropanol.
-
Step D (Return to Storage/Use): Flush with your storage solvent (e.g., 60:40 Acetonitrile:Water) or re-equilibrate with your mobile phase.
-
-
Re-install and Test: Re-install the column in the correct flow direction and test its performance with a standard.
Protocol 2: Sample Solvent Evaluation
This protocol helps determine if the sample solvent is causing peak distortion.
Objective: To assess the impact of sample solvent strength on peak shape.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your benzamide analyte in a strong, fully dissolving solvent (e.g., 100% Acetonitrile or Methanol).
-
Prepare Test Samples: Dilute the stock solution to your final analytical concentration using different diluents:
-
Sample A: Dilute with 100% Acetonitrile (strong solvent).
-
Sample B: Dilute with 50:50 Acetonitrile:Water.
-
Sample C: Dilute with your initial mobile phase composition (e.g., 20:80 Acetonitrile:Water/Buffer). This is the ideal scenario.[5]
-
Sample D: Dilute with 100% Water (weak solvent). Ensure analyte remains soluble.
-
-
Analysis: Inject equal volumes of each sample (A, B, C, and D) onto the equilibrated HPLC system.
-
Evaluation: Compare the peak shapes (width and asymmetry) from each injection. Peak shape should be optimal for the sample dissolved in the mobile phase or a weaker solvent (Sample C and D).[12] If Sample A shows significant broadening or fronting, the sample solvent is too strong.
References
- 1. benchchem.com [benchchem.com]
- 2. LC Technical Tip [discover.phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromtech.com [chromtech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. mastelf.com [mastelf.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. biotage.com [biotage.com]
- 18. lctsbible.com [lctsbible.com]
- 19. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 20. uhplcs.com [uhplcs.com]
- 21. benchchem.com [benchchem.com]
- 22. glsciencesinc.com [glsciencesinc.com]
How to prevent precipitation of 4-amino-N-(2-chlorophenyl)benzamide in cell culture
Welcome to the technical support center for 4-amino-N-(2-chlorophenyl)benzamide. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions regarding the use of this compound in cell culture, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?
This is a common phenomenon known as "antisolvent precipitation" or "crashing out."[1][2] this compound is a hydrophobic molecule with high solubility in an organic solvent like DMSO but very low solubility in the aqueous environment of your cell culture medium.[3] When the concentrated DMSO stock is rapidly diluted into the medium, the compound can no longer stay dissolved and forms a solid precipitate.[2]
Q2: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for creating a primary stock solution is 100% dimethyl sulfoxide (B87167) (DMSO).[3] It is best to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures.[4] Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration in the culture medium at or below 0.5% (v/v).[6] Many sensitive cell lines may require the final DMSO concentration to be 0.1% or lower.[7] It is critical to perform a vehicle control experiment, treating cells with the same final concentration of DMSO you will use in your experiment, to assess its impact on cell viability and function.[6]
Q4: How does serum in the culture medium affect the solubility of the compound?
Serum components, particularly albumin, can bind to hydrophobic compounds.[8][9] This interaction can sometimes increase the apparent solubility of a compound in the medium.[8] However, in other cases, it can lead to the formation of insoluble compound-protein complexes.[2] The effect is compound-specific. If you suspect an interaction with serum, you can try reducing the serum percentage or testing the compound's solubility in both serum-free and serum-containing media.[2][10]
Q5: My compound appears to precipitate over the course of a long-term experiment (24-72 hours). What could be the cause?
Time-dependent precipitation can occur for several reasons even if the solution is initially clear:
-
Metastable Supersaturation: The initial working solution might be supersaturated, a state that is thermodynamically unstable and leads to precipitation over time.
-
Media Evaporation: In long-term cultures, slight evaporation from the culture plates can increase the compound's effective concentration beyond its solubility limit.[1]
-
pH Shifts: The metabolic activity of cells and the CO2 environment in the incubator can cause the pH of the medium to change, which may decrease the solubility of a pH-sensitive compound.[5]
-
Compound Degradation: The compound may degrade into less soluble byproducts over time.
Troubleshooting Guide: Precipitation Issues
This guide addresses common observations related to compound precipitation and provides actionable solutions.
| Problem / Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitate forms upon adding DMSO stock to media. | Final concentration exceeds aqueous solubility limit. The desired working concentration is too high for the compound to remain dissolved in the aqueous media.[1][10] | 1. Reduce Final Concentration: Lower the working concentration of the compound. 2. Determine Max Solubility: Perform a kinetic solubility assay (see protocol below) to find the highest concentration that remains clear in your specific media.[1] |
| Rapid solvent exchange ("crashing out"). Adding a concentrated DMSO stock directly to a large volume of media causes a sudden, localized solvent shift.[2][10] | 1. Use Stepwise Dilution: Perform a serial dilution of the DMSO stock into pre-warmed (37°C) culture media.[1][2] 2. Slow Addition & Mixing: Add the DMSO stock dropwise to the media while gently vortexing or swirling to ensure rapid dispersion.[10] | |
| Cold media. The solubility of most compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1][5] | |
| Solution is initially clear but becomes cloudy or forms a precipitate over several hours in the incubator. | Supersaturated solution. The compound is temporarily dissolved at a concentration above its thermodynamic solubility limit. | 1. Lower Working Concentration: The most reliable solution is to work at or below the experimentally determined maximum solubility limit. 2. Consider Formulation Aids: For advanced applications, co-solvents (e.g., PEG-400) or carriers (e.g., cyclodextrins) may be explored, but their effects on the cells must be validated.[3][11] |
| Media evaporation. Loss of water from the culture wells during long-term incubation increases the compound concentration.[1] | Ensure proper humidification of the incubator and use plates with low-evaporation lids. For very long experiments, consider sealing plates with gas-permeable membranes.[1] | |
| DMSO stock solution is cloudy or contains crystals. | Stock concentration is too high. The compound has exceeded its solubility limit even in 100% DMSO. | Prepare a new stock at a lower concentration. Gentle warming (to 37°C) and vortexing may help dissolve the existing stock.[4] |
| Water contamination. DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of hydrophobic compounds.[3] | Use anhydrous, high-purity DMSO to prepare stock solutions. Store DMSO in small, tightly sealed containers.[3] | |
| Freeze-thaw cycles. Repeated freezing and thawing can cause the compound to fall out of solution. | Aliquot the DMSO stock into single-use volumes to minimize freeze-thaw cycles.[5] |
Experimental Protocols & Data
Protocol: Kinetic Solubility Assessment in Cell Culture Media
This protocol allows you to determine the maximum practical working concentration of this compound in your specific experimental conditions.
Objective: To identify the highest concentration of the compound that remains visibly soluble in cell culture medium over a defined period.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C.
-
Sterile 1.5 mL microcentrifuge tubes or a sterile 96-well clear-bottom plate.
-
Pipettes and sterile tips.
-
Vortex mixer.
Methodology:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO to create a range of intermediate stocks (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Add to Media: In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Transfer Compound: Add 2 µL of each DMSO dilution to triplicate wells of the medium. This creates a 1:100 dilution with a final DMSO concentration of 1%. Remember to also include a "DMSO only" vehicle control.
-
Mix and Incubate: Immediately after adding the compound, mix the plate gently. Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Observe for Precipitation: Visually inspect the wells for any signs of cloudiness, turbidity, or crystal formation at several time points (e.g., 0, 2, 6, and 24 hours).[1] A light microscope can be used for more sensitive detection.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the observation period is your maximum working soluble concentration.[1]
Data Presentation: Physicochemical Properties
While experimental data for this compound is limited, the properties of a close structural isomer, N-(4-amino-2-chlorophenyl)benzamide, are available and suggest a hydrophobic nature.
| Property | Value (Computed) | Implication for Cell Culture |
| Molecular Formula | C₁₃H₁₁ClN₂O | - |
| Molecular Weight | 246.69 g/mol | - |
| XLogP3 | 3.1 | Indicates high lipophilicity and predicts low aqueous solubility. |
| Hydrogen Bond Donor Count | 2 | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptor Count | 2 | Can participate in hydrogen bonding. |
| Data sourced from PubChem CID 679477 for N-(4-amino-2-chlorophenyl)benzamide. |
Hypothetical Solubility Results
The table below shows example results from the Kinetic Solubility Assessment protocol described above.
| Final Concentration (µM) | Observation at T=0h | Observation at T=2h | Observation at T=24h | Conclusion |
| 100 | Heavy Precipitate | Heavy Precipitate | Heavy Precipitate | Insoluble |
| 50 | Fine Precipitate | Fine Precipitate | Fine Precipitate | Insoluble |
| 25 | Cloudy / Turbid | Cloudy / Turbid | Precipitate | Insoluble |
| 12.5 | Clear | Clear | Cloudy / Turbid | Marginally Soluble |
| 6.25 | Clear | Clear | Clear | Soluble |
| 3.13 | Clear | Clear | Clear | Soluble |
Visualizations: Workflows and Pathways
Experimental Workflow
Troubleshooting Logic
Hypothetical Signaling Pathway
Benzamide structures are known to be incorporated into various kinase inhibitors.[12] The diagram below illustrates a hypothetical mechanism where this compound inhibits a Receptor Tyrosine Kinase (RTK), such as EGFR, preventing downstream signaling through the MAPK pathway, which is critical for cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. By compound [wahoo.cns.umass.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification methods to achieve high-purity 4-amino-N-(2-chlorophenyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for 4-amino-N-(2-chlorophenyl)benzamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The primary and most effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often a preferred initial method for amides as it can be efficient in removing impurities and can result in high yields of pure product.[1] For achieving very high purity, especially on a smaller scale, High-Performance Liquid Chromatography (HPLC) is also a suitable option.[1]
Q2: How does the basicity of the amino group in this compound affect purification by column chromatography?
A2: The presence of a basic amino group can cause the compound to interact strongly with the acidic nature of standard silica (B1680970) gel. This interaction can lead to several issues during column chromatography, including streaking of the compound, poor separation from impurities, and in some instances, decomposition of the product on the column, which results in a lower overall yield.[1]
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Common impurities can stem from the starting materials or side reactions during the synthesis. These may include unreacted 4-aminobenzoic acid and 2-chloroaniline. Additionally, isomers formed during the reaction can also be present as impurities.[2] It is crucial to use high-purity starting materials and optimize reaction conditions to minimize the formation of these byproducts.[2]
Q4: Can I use an alternative to standard silica gel for column chromatography?
A4: Yes, to counteract the issues caused by the basic amino group, you can use deactivated silica gel. This is typically achieved by treating the silica gel with a basic modifier. A common practice is to add a small percentage, typically 1-3%, of triethylamine (B128534) to the eluent system.[1] This helps to minimize the strong interactions between the basic compound and the acidic silica gel, leading to better elution and separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Recrystallization | ||
| Low recovery of purified product after recrystallization. | - The compound is too soluble in the chosen solvent.- Too much solvent was used.- The solution was not sufficiently cooled before filtration. | - Reduce the amount of solvent used. The goal is to use the minimum amount of hot solvent to dissolve the crude product.[1]- Ensure the solution is thoroughly cooled in an ice bath before filtering to maximize crystal formation.[1]- Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| The product "oils out" instead of forming crystals. | - The solvent may be too non-polar.- The solution is cooling down too rapidly. | - Try adding a more polar co-solvent to the mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.[1] |
| The purified product is still impure after one round of recrystallization. | - The chosen solvent is not effective at separating the product from a specific impurity. | - Attempt a second recrystallization with the same solvent.- Select a different solvent or a mixture of solvents for the subsequent recrystallization.[1] |
| Column Chromatography | ||
| The compound is not eluting from the silica gel column or is streaking. | - The basic amino group of the compound is strongly adsorbing to the acidic silica gel. | - Deactivate the silica gel by preparing your eluent with 1-3% triethylamine.[1] This will reduce the strong acidic-basic interactions and facilitate better elution. |
| Multiple spots are observed on the TLC plate, which are close to the product spot. | - Isomeric impurities may be present. | - Optimize the chromatographic conditions by trying a different solvent system with varying polarities to improve separation.[2] |
| Broad or unresolved peaks are observed in HPLC analysis. | - The HPLC column performance may be poor. | - Consider using a new column or a column with a different stationary phase to improve peak resolution.[2] |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection : Begin by selecting a suitable solvent. For benzamide (B126) derivatives, polar solvents such as methanol, ethanol, or acetone (B3395972) are often good starting points.[1] Solvent mixtures like ethyl acetate/hexane (B92381) can also be effective.[3]
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, just enough to fully dissolve the solid with gentle heating and stirring.[1]
-
Crystallization : Once the solid is completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form spontaneously, induce crystallization by scratching the inner wall of the flask with a glass rod.
-
Cooling : After crystallization has started, place the flask in an ice bath for at least 30 minutes to ensure maximum crystal formation.[1]
-
Filtration : Collect the crystals by vacuum filtration.
-
Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol provides a general procedure that may need to be adapted based on the specific impurities present.
-
Slurry Preparation : Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing : Pack a chromatography column with the silica gel slurry.
-
Sample Loading : Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution : Begin eluting the column with the chosen solvent system. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[3][4] The polarity of the eluent can be gradually increased to facilitate the elution of the compound.
-
Deactivation (if necessary) : If the compound adheres strongly to the column, add 1-3% triethylamine to the eluent to deactivate the silica gel.[1]
-
Fraction Collection : Collect fractions as the compound elutes from the column.
-
Analysis : Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Enhancing the selectivity of 4-amino-N-(2-chlorophenyl)benzamide derivatives for specific enzyme isoforms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 4-amino-N-(2-chlorophenyl)benzamide derivatives for specific enzyme isoforms.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the isoform selectivity of this compound derivatives.
Issue 1: Low Potency and Poor Selectivity in Initial Screens
Question: My initial screen of a this compound derivative shows weak inhibition (high IC50) and no significant selectivity between closely related enzyme isoforms. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low potency and poor selectivity in initial screens. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Assay Conditions: Incorrect assay conditions can significantly impact enzyme activity and inhibitor potency.
-
pH and Buffer: Ensure the pH of your assay buffer is optimal for the target enzyme's activity.
-
ATP/Substrate Concentration: For kinase assays, the ATP concentration is critical. High ATP concentrations can lead to competitive inhibition and mask the true potency of your compound. It is often recommended to perform assays at the Km value of ATP for the specific kinase isoform.
-
Enzyme Concentration: The concentration of the enzyme should be in the linear range of the assay.
-
-
Compound Integrity and Solubility:
-
Purity: Verify the purity of your synthesized compound. Impurities can interfere with the assay.
-
Solubility: Poor solubility of the derivative in the assay buffer can lead to artificially low potency. Ensure the compound is fully dissolved. The use of a small percentage of DMSO is common, but its final concentration should be kept consistent across all assays and ideally below 0.5%.
-
-
Lack of Intrinsic Selectivity: The initial scaffold may not have inherent features that differentiate between the active sites of the enzyme isoforms. In this case, medicinal chemistry efforts will be required to introduce selectivity-enhancing modifications.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low potency and selectivity.
Issue 2: Promising Biochemical Selectivity Not Translating to Cell-Based Assays
Question: My this compound derivative shows excellent selectivity for my target isoform in a biochemical assay, but this selectivity is lost or significantly reduced in cell-based assays. Why is this happening and what are the next steps?
Answer:
Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery. This often points to cell-specific factors that are not present in a purified enzyme system.
Possible Causes and Solutions:
-
Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Troubleshooting: Conduct permeability assays (e.g., PAMPA) to assess the compound's ability to cross artificial membranes. Modify the compound's structure to improve its physicochemical properties, such as lipophilicity, without compromising its inhibitory activity.
-
-
Off-Target Effects: In a cellular environment, your compound can interact with numerous other proteins. Engagement with off-targets can lead to a phenotype that masks the effect of inhibiting the intended target.[1]
-
Cellular ATP Concentrations: Intracellular ATP levels are typically much higher (millimolar range) than the concentrations used in many biochemical kinase assays (micromolar range). This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors.
-
Troubleshooting: If possible, perform biochemical assays with ATP concentrations that more closely mimic physiological levels to better predict cellular potency.
-
-
Drug Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.
-
Troubleshooting: Test your compound in cell lines with and without the expression of common efflux pumps.
-
Caption: Investigating discrepancies between biochemical and cellular selectivity.
Frequently Asked Questions (FAQs)
Q1: What structural modifications to the this compound scaffold can be made to enhance isoform selectivity?
A1: Enhancing isoform selectivity often involves exploiting subtle differences in the amino acid residues lining the enzyme's active site or adjacent pockets. For the this compound scaffold, consider the following strategies based on structure-activity relationship (SAR) studies of similar benzamide (B126) inhibitors:
-
Substitution on the 4-amino group's phenyl ring: Modifications at this position can influence interactions with the solvent-exposed region of the binding site. Introducing small alkyl or halogen groups can modulate potency and selectivity.
-
Modification of the N-(2-chlorophenyl) group: The substitution pattern on this ring is critical for interactions within the ATP-binding pocket (for kinases) or the catalytic tunnel (for HDACs). Varying the position and nature of the chloro substituent or introducing other groups can help to exploit differences between isoforms.
-
Altering the benzamide core: While more synthetically challenging, modifications to the central benzamide ring can alter the overall geometry of the inhibitor, potentially leading to improved isoform-specific interactions.
Q2: How do I design an effective kinase selectivity profiling experiment?
A2: A well-designed kinase selectivity profiling experiment is crucial for understanding the specificity of your inhibitor. Here are key considerations:
-
Panel Selection: Choose a kinase panel that is representative of the human kinome to identify potential off-targets. Include kinases that are closely related to your primary target to assess isoform selectivity.
-
Inhibitor Concentration: Initially, screen your compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) to identify any kinases that are significantly inhibited.
-
Follow-up IC50 Determination: For any "hits" from the initial screen, perform full dose-response curves to determine the IC50 values. This will provide a quantitative measure of potency against off-targets.
-
Data Visualization: Utilize tools that can map the inhibition data onto a dendrogram of the human kinome. This provides a clear visual representation of your compound's selectivity profile.
Q3: What are the essential controls for an enzyme inhibition assay to ensure data reliability?
A3: Proper controls are critical for interpreting your results accurately. Always include the following:
-
No-Enzyme Control: This control contains all assay components except the enzyme. It helps to determine the background signal.
-
No-Inhibitor (Vehicle) Control: This control includes the enzyme and the vehicle (e.g., DMSO) used to dissolve the inhibitor, at the same final concentration as in the experimental wells. This represents 100% enzyme activity.
-
Positive Control Inhibitor: If available, use a known inhibitor of your target enzyme to validate that the assay is performing as expected.
-
No-Substrate Control: This can help to identify any assay artifacts not related to the enzymatic reaction.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data for a series of this compound derivatives, illustrating how structural modifications can impact potency and selectivity against two hypothetical kinase isoforms, Kinase A and Kinase B.
Table 1: Biochemical Potency (IC50) of this compound Derivatives
| Compound ID | R1 Substitution (on 4-amino phenyl) | R2 Substitution (on 2-chloro phenyl) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Fold; IC50 B / IC50 A) |
| Parent-01 | H | 2-Cl | 150 | 300 | 2 |
| Mod-02 | 4-F | 2-Cl | 120 | 480 | 4 |
| Mod-03 | H | 2,4-diCl | 80 | 85 | ~1 |
| Mod-04 | H | 2-Cl, 4-Me | 50 | 2500 | 50 |
| Mod-05 | 4-Me | 2-Cl | 200 | 400 | 2 |
Table 2: Cellular Activity and Cytotoxicity
| Compound ID | Cellular Target Engagement (EC50, nM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50 / EC50) |
| Parent-01 | 850 | >10 | >11.8 |
| Mod-02 | 700 | >10 | >14.3 |
| Mod-03 | 450 | 5.2 | 11.6 |
| Mod-04 | 250 | >10 | >40 |
| Mod-05 | 1200 | >10 | >8.3 |
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.
Materials:
-
Purified target enzyme and relevant isoforms.
-
Substrate for the enzyme.
-
Assay buffer optimized for the enzyme.
-
Test compound (this compound derivative) dissolved in DMSO.
-
ATP (for kinase assays).
-
96-well or 384-well plates.
-
Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence).
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Then, dilute the compound into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant in all wells.
-
Enzyme Preparation: Dilute the enzyme stock to the working concentration in cold assay buffer.
-
Assay Plate Setup: Add the assay buffer, diluted compound, and enzyme solution to the wells of the plate.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate (and ATP for kinases).
-
Signal Detection: Measure the reaction progress over time using a plate reader. The initial reaction rates (velocities) are determined from the linear phase of the reaction.
-
Data Analysis:
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of an inhibitor across a panel of kinases.
Materials:
-
A panel of purified protein kinases.
-
Corresponding kinase-specific substrates.
-
Universal kinase assay buffer.
-
Test compound.
-
ATP (radiolabeled or for use with a detection reagent).
-
Detection system (e.g., ADP-Glo™, Z'-LYTE™).
Methodology:
-
Initial Single-Point Screen:
-
Screen the test compound at a fixed concentration (e.g., 1 µM) against the entire kinase panel.
-
The kinase reactions are typically run at or near the Km for ATP for each kinase.
-
The percent inhibition for each kinase is calculated relative to a vehicle control.
-
-
IC50 Determination for Hits:
-
For any kinases that show significant inhibition (e.g., >50%) in the single-point screen, perform a full 10-point dose-response curve to determine the IC50 value as described in Protocol 1.
-
-
Data Analysis and Visualization:
Protocol 3: Cell-Based Assay for Target Engagement
This protocol describes a method to measure the ability of an inhibitor to engage its target within a cellular context.
Materials:
-
Cell line expressing the target enzyme.
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer.
-
Antibodies specific for the phosphorylated form of a known downstream substrate of the target enzyme (for kinase inhibitors).
-
Western blot or ELISA reagents.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Target Inhibition:
-
Measure the protein concentration of the lysates.
-
Analyze the phosphorylation status of a downstream substrate using Western blotting or ELISA with a phospho-specific antibody. A decrease in phosphorylation indicates target engagement by the inhibitor.
-
-
Data Analysis:
-
Quantify the signal for the phosphorylated substrate and normalize it to a loading control (e.g., total protein or a housekeeping gene).
-
Plot the normalized signal against the logarithm of the inhibitor concentration to determine the EC50 value (the effective concentration that causes 50% of the maximal response).
-
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where a specific kinase isoform (Kinase A) is involved. A selective inhibitor of Kinase A would block this pathway without affecting a parallel pathway mediated by the closely related Kinase B.
Caption: Hypothetical signaling pathway illustrating isoform-selective inhibition.
References
Validation & Comparative
A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-amino-N-(2-chlorophenyl)benzamide against other analytical techniques. The information presented is based on established validation principles from the International Council for Harmonisation (ICH) guidelines and performance data from analogous compounds.[1][2][3][4][5]
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the intended purpose of the assay, the nature of the sample, and the required sensitivity and selectivity. While HPLC is a widely used technique for the quantification of pharmaceutical compounds, other methods may offer advantages in specific contexts.
Table 1: Comparison of Quantitative Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[6][7] | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[8] | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0%[2][8] | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | < 0.1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL[8] | < 0.5 ng/mL | 5 - 20 ng/mL |
| Robustness | High[6][7] | Moderate | Moderate |
| Specificity | Good to Excellent | Excellent | Good to Excellent |
Experimental Protocols
A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method validation for this compound is provided below. This protocol is a composite based on established methods for structurally similar aromatic amide and amine compounds.[6][9][10]
1. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[10]
-
Column Temperature: 30°C.[10]
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 240-280 nm).
-
Injection Volume: 10 µL.
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.
3. Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, the experimental approach, and typical acceptance criteria as per ICH guidelines.[1][2][3][4]
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte-spiked samples. Assess peak purity using a PDA detector. | The analyte peak should be free of interference from other components at its retention time. Peak purity index should be greater than 0.99. |
| Linearity | Analyze at least five concentrations across the specified range in triplicate. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (R²) ≥ 0.999.[6][7] |
| Range | The range is established based on the linearity, accuracy, and precision data. | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate. | Mean recovery should be within 98.0 - 102.0%.[8] |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | The relative standard deviation (%RSD) should be ≤ 2.0%.[8] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N), typically 3:1. | The lowest concentration at which the analyte can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N), typically 10:1, with acceptable precision and accuracy. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy (%RSD ≤ 10%). |
| Robustness | Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%). | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and a decision-making framework for selecting an appropriate analytical technique.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of HDAC Inhibitory Profiles: 4-amino-N-(2-chlorophenyl)benzamide and SAHA (Vorinostat)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Histone Deacetylase Inhibitors
In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology. Their ability to modulate the acetylation status of histones and other proteins allows for the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis. This guide provides a detailed, data-driven comparison of the well-established pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), and the class I selective aminobenzamide, represented here by its close structural analog, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, due to the limited public availability of specific inhibitory data for 4-amino-N-(2-chlorophenyl)benzamide.
Data Presentation: A Head-to-Head Look at Inhibitory Potency
The efficacy of an HDAC inhibitor is fundamentally defined by its inhibitory profile against the various HDAC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of SAHA and a representative aminobenzamide, highlighting their distinct selectivity profiles.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC8 (nM) | HDAC9 (nM) | Selectivity Profile |
| SAHA (Vorinostat) | 10[1] | — | 20[1] | — | — | — | — | — | Pan-HDAC Inhibitor (Inhibits a broad range of Class I and II HDACs) |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2[2][3] | 260.7[2][3] | 255.7[2][3] | >5000[3] | >5000[3] | >5000[3] | >5000[3] | >5000[3] | Class I Selective (Primarily targets HDACs 1, 2, and 3 with a preference for HDAC1) |
Note: A lower IC50 value indicates greater potency. Data for all isoforms were not consistently available in the cited literature.
Experimental Protocols: Methodologies for Assessing HDAC Inhibition
The determination of HDAC inhibitory activity is crucial for characterizing novel compounds. A widely used method is the in vitro fluorometric assay, which provides a sensitive and high-throughput means of measuring enzyme activity.
In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies the activity of HDAC enzymes by measuring the fluorescence generated from a deacetylated substrate.
Principle: An acetylated substrate linked to a fluorophore is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme to cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity. The presence of an inhibitor reduces the deacetylation and thus the fluorescent signal.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Recombinant human HDAC isoforms are diluted to a working concentration in assay buffer. The test compounds (this compound and SAHA) are prepared in a dilution series.
-
Incubation: The HDAC enzyme is pre-incubated with the test compound or vehicle control in a 96-well microplate to allow for inhibitor binding.
-
Reaction Initiation: The fluorogenic HDAC substrate is added to each well to start the enzymatic reaction. The plate is then incubated at 37°C.
-
Signal Development: A developer solution containing a protease is added to each well. This protease specifically cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization: Workflows and Pathways
Visualizing complex biological processes and experimental procedures is essential for clear communication in scientific research.
Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.
HDAC inhibitors exert their anti-cancer effects by modulating key signaling pathways that control cell fate. A simplified representation of these pathways is illustrated below.
Caption: Simplified signaling pathway affected by HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 3. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 4-Aminobenzamide Analogs as Potential Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
Comparative Analysis of Biological Activity
The inhibitory potency of 4-aminobenzamide (B1265587) analogs is significantly influenced by the nature and position of substituents on both the benzamide (B126) and the N-phenyl rings. The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of substituted benzamide derivatives against various cancer cell lines, providing a glimpse into the broader SAR of this compound class.
| Compound ID | Core Structure | R1 (Benzamide Ring) | R2 (N-Phenyl Ring) | Target Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylbenzamide | 4-CH3 | 2,6-dichloro-9H-purine | K562 (Leukemia) | 2.27 | [1] |
| 1b | 4-Methylbenzamide | 4-CH3 | 2,6-dichloro-9H-purine | HL-60 (Leukemia) | 1.42 | [1] |
| 2a | N-Phenylbenzamide | Imidazole | 4-NO2 | A549 (Lung) | 7.5 | [2] |
| 2b | N-Phenylbenzamide | Imidazole | 4-NO2 | MCF-7 (Breast) | 8.2 | [2] |
| 3a | Flavonoid-based Amide | - | 6-chloro-3-pyridyl | MDA-MB-231 (Breast) | 1.76 | [3] |
| 3b | Flavonoid-based Amide | - | 3,5-difluorophenyl | MDA-MB-231 (Breast) | 2.49 | [3] |
| 4a | 1-(4-(benzamido)phenyl)-3-arylurea | - | 4-Cl | A-498 (Renal) | >50 | [4][5] |
| 4b | 1-(4-(benzamido)phenyl)-3-arylurea | - | 4-Cl | MDA-MB-231 (Breast) | 50.10 (% viability at 10 µM) | [4][5] |
Key SAR Observations (Inferred from related compounds):
-
Substitution on the N-Phenyl Ring: The presence of electron-withdrawing groups, such as nitro or chloro moieties, on the N-phenyl ring appears to be a critical determinant of anticancer activity. For instance, compounds with a 4-nitrophenyl group (compounds 2a and 2b) exhibited notable cytotoxicity.[2] Similarly, the substitution pattern on a purine (B94841) ring attached to the N-phenyl moiety significantly impacts potency, as seen with the dichloro-substituted purine in compounds 1a and 1b.[1]
-
Modifications of the Benzamide Core: Altering the core benzamide structure, for example, by incorporating it into a larger flavonoid system, can yield highly potent compounds. The specific substitution on the appended phenyl ring in these flavonoid-based amides, such as a 6-chloro-3-pyridyl group (compound 3a), was found to be particularly effective against triple-negative breast cancer cells.[3]
-
Linker Moiety: The nature of the linker connecting the benzamide core to other functionalities can influence activity. In a series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives, the overall activity was modest, suggesting that the urea (B33335) linker may not be optimal for potent anticancer effects in this scaffold.[4][5]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays commonly used in the evaluation of anticancer compounds.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
Kinase reaction buffer
-
Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a known anticancer drug as a positive control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.[7]
Visualizing Structure-Activity Relationships and Biological Context
Diagrams are powerful tools for conceptualizing complex biological processes and experimental workflows. The following visualizations, generated using the DOT language, illustrate a typical SAR workflow and a representative signaling pathway targeted by kinase inhibitors.
Caption: A generalized workflow for structure-activity relationship (SAR) analysis in drug discovery.
Caption: A representative signaling pathway involving receptor tyrosine kinases, often targeted by kinase inhibitors.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 5. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Off-target screening of 4-amino-N-(2-chlorophenyl)benzamide against a panel of kinases
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target screening of a representative benzamide-based kinase inhibitor, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053), against a panel of kinases. Due to the limited publicly available kinome screening data for 4-amino-N-(2-chlorophenyl)benzamide, this structurally related compound with a benzamide (B126) core serves as a pertinent surrogate to illustrate the typical kinase selectivity profile of this chemical class.
This guide presents quantitative data on kinase inhibition, detailed experimental methodologies for kinase assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of the compound's off-target profile.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of CHMFL-ABL-053 was assessed against a panel of kinases, revealing potent activity against its primary target, BCR-ABL, as well as significant off-target inhibition of SRC and p38 kinases.[1][2] The quantitative data for these interactions are summarized in the table below, providing a clear comparison of the compound's potency against these key enzymes.
| Kinase Target | CHMFL-ABL-053 IC50 (nM) | Notes |
| ABL1 | 70 | Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1][2] |
| SRC | 90 | Off-target; a non-receptor tyrosine kinase involved in various cellular processes including proliferation, differentiation, and motility.[2] |
| p38 | 62 | Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.[2] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for kinase inhibitors is a critical step in their characterization. Below is a detailed methodology for a typical in vitro kinase assay, which can be adapted for screening compounds like this compound and its analogs against a panel of kinases.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common luminescence-based assay to measure the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant, typically below 1%.
-
Assay Plate Setup: In each well of the assay plate, add the following components:
-
Kinase reaction buffer
-
Test compound at various concentrations or vehicle control (DMSO)
-
Purified recombinant kinase
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.
-
Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP and the specific substrate to each well. The concentration of ATP should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways
The off-target inhibition of kinases such as SRC and p38 by benzamide-based inhibitors can have significant biological consequences due to their central roles in various signaling pathways. Understanding these pathways is crucial for predicting potential side effects and for designing more selective inhibitors.
SRC Signaling Pathway
The SRC family of non-receptor tyrosine kinases are key regulators of numerous cellular processes.[3][4] They are activated by various stimuli, including growth factors and cell adhesion, and subsequently phosphorylate a wide array of downstream substrates.[4][5] This leads to the activation of multiple signaling cascades that control cell proliferation, survival, migration, and angiogenesis.[5][6]
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that is activated in response to a variety of extracellular stresses and inflammatory cytokines.[7][8][9] Activation of the p38 pathway involves a three-tiered kinase cascade, culminating in the phosphorylation and activation of p38.[10][11] Activated p38 then phosphorylates downstream kinases and transcription factors, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.[7][9]
ABL Kinase Signaling Pathway
The ABL family of tyrosine kinases, which includes ABL1 and ABL2 (also known as Arg), are involved in regulating a diverse range of cellular processes.[12] These include cell proliferation, survival, migration, and cytoskeletal dynamics.[12] In the context of cancer, the aberrant activation of ABL kinase, most notably through the BCR-ABL fusion protein in chronic myeloid leukemia (CML), drives oncogenic signaling.[13] ABL kinases are activated by a variety of upstream signals, including growth factor receptors and cellular stress, and in turn, they activate multiple downstream pathways.[14][15][16]
References
- 1. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Src family kinase - Wikipedia [en.wikipedia.org]
- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 6. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sinobiological.com [sinobiological.com]
- 10. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
Head-to-head comparison of anticonvulsant activity with carbamazepine and phenytoin
A Comprehensive Guide for Researchers and Drug Development Professionals
Carbamazepine (B1668303) and phenytoin (B1677684) are two widely established anticonvulsant drugs that have been mainstays in the treatment of epilepsy for decades. Both drugs exert their primary therapeutic effect through the modulation of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability. This guide provides a detailed head-to-head comparison of their anticonvulsant activity, supported by experimental data from preclinical models.
Quantitative Comparison of Anticonvulsant Efficacy
The anticonvulsant potency of carbamazepine and phenytoin has been extensively evaluated in rodent models of epilepsy, primarily the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) seizure models. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is used to identify drugs effective against myoclonic and absence seizures. The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparing the potency of anticonvulsant drugs.
| Drug | Animal Model | Species | Route of Administration | ED50 (mg/kg) |
| Carbamazepine | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 21.2 - 26 |
| Rat | Not Specified | > 40 | ||
| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal (i.p.) | 10.5 | |
| Phenytoin | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 14.9 - 19 |
| Rat | Not Specified | Not Specified | ||
| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal (i.p.) | 17.8 |
Note: The ED50 values can vary depending on the specific experimental conditions, such as the strain of the animal and the exact protocol used.
Mechanism of Action: A Shared Target with Subtle Differences
Both carbamazepine and phenytoin exert their anticonvulsant effects primarily by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This action is use-dependent, meaning the drugs preferentially bind to and stabilize the inactivated state of the sodium channels that occurs after an action potential. This selective binding prevents the rapid and repetitive firing of neurons that is characteristic of seizures.
While they share a common target, there are subtle differences in their interaction with the sodium channel. Studies have shown that carbamazepine binds to the inactivated state of the sodium channel with a faster on-rate but a lower affinity compared to phenytoin.[2] This kinetic difference may contribute to the variations observed in their clinical efficacy and side-effect profiles.
Mechanism of Action of Carbamazepine and Phenytoin.
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsometer with corneal electrodes
-
Saline solution (0.9% NaCl)
-
Test compounds (Carbamazepine, Phenytoin) and vehicle
Procedure:
-
Animal Preparation: Animals are acclimatized to the laboratory conditions. Food is typically withheld for a few hours before the experiment.
-
Drug Administration: Animals are divided into groups and administered the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Pre-treatment Time: A specific pre-treatment time is allowed for the drug to be absorbed and reach its peak effect.
-
Application of Electrodes: Corneal electrodes, moistened with saline, are applied to the eyes of the animal.
-
Induction of Seizure: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through the electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive anticonvulsant effect.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group, and the ED50 is determined using probit analysis.
Experimental Workflow for the Maximal Electroshock (MES) Test.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is used to screen for anticonvulsant drugs that are effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures by reducing inhibitory neurotransmission.
Objective: To assess the ability of a test compound to increase the threshold for seizures induced by the chemical convulsant pentylenetetrazol.
Materials:
-
Rodents (mice or rats)
-
Pentylenetetrazol (PTZ) solution
-
Syringes and needles
-
Test compounds (Carbamazepine, Phenytoin) and vehicle
Procedure:
-
Animal Preparation: Similar to the MES test, animals are acclimatized to the laboratory environment.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle.
-
PTZ Administration: After the appropriate pre-treatment time, a convulsant dose of PTZ is administered, typically via subcutaneous or intraperitoneal injection.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are often characterized by clonic convulsions (jerking of the limbs and body).
-
Endpoint: The primary endpoint is the absence of clonic seizures within the observation period. The latency to the first seizure can also be measured.
-
Data Analysis: The percentage of animals protected from clonic seizures is determined for each dose group, and the ED50 is calculated.
Summary and Conclusion
Both carbamazepine and phenytoin are effective anticonvulsants with a well-established mechanism of action targeting voltage-gated sodium channels. Preclinical data from the MES and PTZ models provide a quantitative basis for comparing their potency. While both drugs are effective in the MES model, their efficacy in the PTZ model can differ, reflecting their clinical utility in different seizure types.[3] The detailed experimental protocols provided in this guide offer a framework for conducting head-to-head comparisons of these and other anticonvulsant compounds. Understanding the subtle differences in their pharmacological profiles is crucial for the development of novel and more effective antiepileptic therapies.
References
Correlation of In Vitro Potency and In Vivo Efficacy for 4-Amino-N-(2-chlorophenyl)benzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency and in vivo efficacy of various 4-amino-N-(2-chlorophenyl)benzamide derivatives and related compounds. The data presented herein is collated from peer-reviewed scientific literature to facilitate an objective evaluation of these potential therapeutic agents. Detailed experimental protocols for key assays are provided to support the reproducibility and further investigation of these findings.
Executive Summary
The this compound scaffold has emerged as a promising pharmacophore in the development of novel therapeutics targeting a range of diseases, from viral infections to cancer. This guide delves into the structure-activity relationships of these derivatives by presenting their in vitro biological activity alongside their corresponding in vivo efficacy. The presented data highlights the diverse mechanisms of action, including antiviral activity, DNA methylation inhibition, and histone deacetylase (HDAC) inhibition, showcasing the versatility of this chemical class.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for representative this compound derivatives and structurally related compounds, providing a clear comparison of their biological performance.
Table 1: In Vitro Potency and Cytotoxicity of Benzamide (B126) Derivatives
| Compound Name/ID | Target/Assay | In Vitro Potency (IC50) | Cytotoxicity (CC50) | Cell Line | Reference |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue (Compound 15) | Human Adenovirus (HAdV) | 0.27 µM | 156.8 µM | A549 | [1] |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 nM | - | - | [2][3] |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Antiproliferative | 1.30 µM | - | HepG2 | [2][3] |
Table 2: In Vivo Efficacy and Toxicity of Benzamide Derivatives
| Compound Name/ID | Animal Model | Dosing | Efficacy | Toxicity | Reference |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue (Compound 15) | Hamster | - | - | Maximum Tolerated Dose (MTD) = 150 mg/kg | [1] |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Rat | - | High growth-inhibiting efficacy in slowly proliferating tumors (osteosarcoma, mammary and colorectal carcinoma) | MTD = 4 mg/kg | [4] |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Dog | - | - | MTD = 1 mg/kg | [4] |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Nude mice with HepG2 xenografts | - | Tumor Growth Inhibition (TGI) = 48.89% | - | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Anti-Human Adenovirus (HAdV) Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: A549 cells (human lung adenocarcinoma) are seeded in 6-well plates and grown to 90-100% confluency.
-
Virus Infection: The cell monolayers are washed and infected with a suspension of Human Adenovirus serotype 5 (HAdV-5) at a multiplicity of infection (MOI) that yields a countable number of plaques.
-
Compound Treatment: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Plaque Visualization: After an incubation period of 7-10 days at 37°C, the cells are fixed and stained with crystal violet. The plaques are then counted.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of plaque inhibition versus the compound concentration and fitting the data to a dose-response curve.
2. In Vitro Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that reduces the viability of cultured cells by 50% (CC50).
-
Cell Seeding: A549 cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Exposure: The cells are then treated with serial dilutions of the test compound and incubated for a period corresponding to the duration of the antiviral assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
CC50 Calculation: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using a sigmoidal dose-response curve.
3. Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Recombinant human HDAC3 enzyme is incubated with a fluorogenic substrate and the test compound at various concentrations in an assay buffer.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at 37°C.
-
Signal Detection: A developer solution is added to stop the reaction and generate a fluorescent signal that is proportional to the deacetylase activity. The fluorescence is measured using a microplate reader.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of HDAC inhibition versus the compound concentration.
In Vivo Models
1. Methylnitrosourea (MNU)-Induced Mammary Carcinoma Model in Rats
This model is used to evaluate the efficacy of anti-cancer agents against hormone-dependent breast cancer.
-
Induction: Female Sprague-Dawley rats at 50-60 days of age are given a single intraperitoneal injection of N-methyl-N-nitrosourea (MNU).
-
Tumor Monitoring: Animals are palpated for tumors weekly. The latency, incidence, and multiplicity of tumors are recorded.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compound is administered according to a predefined schedule and route.
-
Efficacy Evaluation: Tumor growth is monitored by measuring tumor dimensions with calipers. The primary endpoint is typically tumor growth inhibition.
2. Acetoxymethyl-methylnitrosamine (AMMN)-Induced Colorectal Adenocarcinoma Model in Rats
This model mimics human colorectal cancer and is used for preclinical evaluation of novel therapies.
-
Induction: Male Wistar rats are treated intrarectally with N-nitroso-acetoxymethyl-methylamine (AMMN) to induce the formation of colorectal tumors.
-
Tumor Development: The development of tumors is monitored endoscopically.
-
Therapeutic Intervention: Upon confirmation of tumor formation, animals are assigned to treatment or control groups. The investigational drug is administered for a specified duration.
-
Assessment of Efficacy: The therapeutic efficacy is assessed by monitoring changes in tumor size and number via endoscopy and histological analysis of the colon at the end of the study.
3. HepG2 Xenograft Model in Nude Mice
This is a widely used preclinical model to assess the anti-tumor activity of compounds against human hepatocellular carcinoma.
-
Cell Implantation: Human HepG2 cells are subcutaneously injected into the flank of immunodeficient nude mice.
-
Tumor Growth: Tumors are allowed to grow to a certain volume.
-
Treatment Administration: Once tumors are established, mice are randomized into vehicle control and treatment groups. The test compound is administered systemically (e.g., orally or intraperitoneally).
-
Efficacy Measurement: Tumor volumes are measured regularly with calipers. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study to determine the compound's efficacy.
Mandatory Visualization
Signaling Pathway
Caption: Putative signaling pathway of HDAC inhibition by this compound derivatives.
Experimental Workflow
Caption: Workflow for in vitro potency and cytotoxicity screening of benzamide derivatives.
Caption: Workflow for in vivo efficacy and toxicity evaluation of lead benzamide derivatives.
References
Comparing cytotoxicity profiles of 4-amino-N-(2-chlorophenyl)benzamide against standard chemotherapeutic agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of the novel benzamide (B126) derivative, 4-amino-N-(2-chlorophenyl)benzamide, against established chemotherapeutic agents. While direct cytotoxic data for this compound is not extensively available in public literature, this document aims to equip researchers with the necessary background, comparative data on standard drugs, and detailed experimental protocols to facilitate its evaluation. The exploration of new chemical entities like this compound is crucial in the ongoing search for more effective and selective cancer therapies.
Cytotoxicity Profile of this compound: An Area for Investigation
Currently, there is a notable lack of published, peer-reviewed data specifically detailing the in vitro cytotoxicity of this compound against various cancer cell lines. However, the benzamide scaffold is a recurring motif in a number of compounds with demonstrated anticancer properties, suggesting that this class of molecules holds promise for further investigation.
For instance, a structurally related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has shown potent inhibitory activity against solid tumor cells, with a reported IC50 value of 1.30 μM against the HepG2 human liver cancer cell line[1]. Another analogue, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), has demonstrated efficacy in slowly proliferating rat tumors, indicating that benzamide derivatives can exhibit differential antitumor activity[2]. These findings provide a strong rationale for conducting comprehensive cytotoxicity profiling of this compound.
Comparative Cytotoxicity of Standard Chemotherapeutic Agents
To provide a benchmark for evaluating novel compounds, the following table summarizes the cytotoxic profiles (IC50 values) of three widely used chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—across a panel of common cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Chemotherapeutic Agent | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | HCT116 (Colon Cancer) | 24.30[3] |
| Hep-G2 (Liver Cancer) | 14.72[3] | |
| PC3 (Prostate Cancer) | 2.64[3] | |
| T47D (Breast Cancer) | 0.202[4] | |
| Cisplatin | A549 (Lung Cancer) | 5.8 |
| HeLa (Cervical Cancer) | 1.5 | |
| MCF-7 (Breast Cancer) | 7.2 | |
| Paclitaxel | T47D (Breast Cancer) | 1.577[4] |
| MDA-MB-231 (Breast Cancer) | 0.004 | |
| OVCAR-3 (Ovarian Cancer) | 0.012 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. The values presented here are for comparative purposes.
Experimental Protocols for Cytotoxicity Assessment
To facilitate the investigation of this compound, detailed protocols for standard in vitro cytotoxicity assays are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the cell-free supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.[6]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6]
-
Stop Reaction and Measurement: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm.[6] The amount of color formed is proportional to the amount of LDH released.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental and Biological Pathways
To further aid in the experimental design and understanding of the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of a test compound.
Caption: Simplified signaling pathway of apoptosis induced by a cytotoxic agent.
References
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. scitepress.org [scitepress.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cellbiologics.com [cellbiologics.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Potency Puzzle: A Comparative Analysis of 4-amino-N-(2-chlorophenyl)benzamide and its 3-chloro Isomer
Despite the absence of a head-to-head comparison, the broader family of 4-amino-N-(substituted phenyl)benzamides has attracted scientific interest for its potential therapeutic applications, particularly in oncology. Research into this chemical scaffold has revealed that the nature and position of substituents on the phenyl ring can significantly influence the biological activity of these compounds.
Insights from Related Compounds and Structure-Activity Relationships
While specific data on the two isomers of interest is lacking, examining the structure-activity relationships (SAR) of analogous compounds can offer some preliminary insights. For instance, studies on various N-phenylbenzamide derivatives have demonstrated that the placement of halogen atoms on the phenyl ring can modulate their anticancer and antimicrobial properties. However, without experimental data for the 2-chloro and 3-chloro isomers of 4-aminobenzamide, any discussion on their relative potency remains speculative.
Research has shown that derivatives of 4-amino-N-(2-chlorophenyl)benzamide have been investigated for their potential as inhibitors of human adenovirus. In one study, novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of human adenovirus replication. This indicates that the this compound scaffold can serve as a basis for the development of antiviral agents.
The broader class of benzamides has been explored for a variety of biological activities, including as histone deacetylase (HDAC) inhibitors and kinase inhibitors, both of which are important targets in cancer therapy. For example, a study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a related compound, demonstrated its activity as a class I HDAC inhibitor with potent in vitro antitumor activity[1][2].
Future Directions
To definitively answer the question of which isomer is more potent, further research is required. This would involve the synthesis of both this compound and 4-amino-N-(3-chlorophenyl)benzamide and their subsequent evaluation in a panel of relevant biological assays. For instance, their cytotoxic effects could be compared across a range of cancer cell lines, or their inhibitory activity could be measured against a specific enzyme target.
Such studies would not only provide a direct comparison of the potency of these two isomers but also contribute to a deeper understanding of the structure-activity relationships within this class of compounds, potentially guiding the design of more effective therapeutic agents.
Experimental Considerations for a Comparative Study
For researchers interested in investigating the relative potency of these two isomers, a logical experimental workflow would be as follows:
Figure 1. Proposed workflow for the comparative evaluation of this compound and its 3-chloro isomer.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the necessary procedures for the safe handling and disposal of 4-amino-N-(2-chlorophenyl)benzamide.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety and Hazard Information
Potential Hazard Profile (Based on Analogous Compounds)
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as a hazardous waste procedure. Do not dispose of this chemical down the drain or in regular trash.[4][5]
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[5]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent. Leave approximately 10% headspace to allow for expansion.[4]
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".[4]
-
Include appropriate hazard warnings based on the potential hazards identified.
-
-
Waste Storage:
-
Arranging for Disposal:
-
The primary method of disposal for this type of chemical waste is through an approved hazardous waste disposal plant.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4][5]
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 4-amino-N-(2-chlorophenyl)benzamide in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar aromatic amides and general principles of chemical safety. A conservative approach is essential to ensure personnel safety and environmental protection.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals.[5] Inspect gloves before use and change them frequently. | Prevents skin contact with the chemical. |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[5] | Provides a barrier against accidental spills. | |
| Impervious Clothing | Fire/flame resistant and impervious clothing may be necessary for large-scale operations.[4] | Offers enhanced protection against chemical exposure and fire hazards. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] All handling of the solid compound should ideally be done in a certified chemical fume hood. | Prevents inhalation of dust particles and vapors. |
II. Operational Plan for Safe Handling
A systematic approach is critical for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.[6][7]
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower and confirm they are operational.[5]
-
-
Handling the Compound:
-
As a Solid: Handle in a well-ventilated area, such as a chemical fume hood, to avoid dust formation.[4] Avoid breathing dust, mist, gas, or vapors.[4]
-
In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, use a controlled heating source like a heating mantle or water bath.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Wash hands and any exposed skin thoroughly after handling.
-
III. First-Aid Measures
In case of exposure, immediate action is crucial.
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Measure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
IV. Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[8][9]
Disposal Protocol:
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[10]
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[10]
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and include appropriate hazard warnings.[10]
-
-
Waste Storage:
-
Final Disposal:
-
Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[11] Follow all local, state, and federal regulations for hazardous waste disposal.
-
V. Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
